Lsd1-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
trans-(1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1 |
InChI Key |
SGUWSJVKVPNXAI-SSDLBLMSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2F)Br)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Potent and Selective LSD1 Inhibitor: A Case Study on CC-90011
Disclaimer: Initial searches for a compound specifically named "Lsd1-IN-22" did not yield any publicly available information. Therefore, this guide focuses on a well-documented and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitor, CC-90011 (Pulrodemstat) , as a representative example to fulfill the core technical requirements of the prompt.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of CC-90011, a potent, selective, and reversible LSD1 inhibitor that has advanced into clinical trials.[2][3]
Discovery of CC-90011
The discovery of CC-90011 stemmed from a structure-activity relationship (SAR) exploration and optimization of a novel series of reversible LSD1 inhibitors.[2] The development process aimed to identify a compound with potent enzymatic and cellular activity, favorable pharmacokinetic properties, and a good safety profile.
Experimental Protocols: Key Assays in the Discovery of CC-90011
LSD1 Inhibition Assay (TR-FRET):
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the enzymatic activity of LSD1. This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate.
-
Methodology:
-
Recombinant human LSD1/CoREST complex is incubated with the biotinylated H3K4me2 peptide substrate and the test compound (e.g., CC-90011) in an assay buffer.
-
The reaction is initiated by the addition of the FAD cofactor.
-
After a defined incubation period, a detection solution containing a europium-labeled anti-H3K4me1/2 antibody and streptavidin-allophycocyanin (APC) is added.
-
The TR-FRET signal is measured, where a decrease in signal indicates inhibition of LSD1 activity.
-
IC50 values are calculated from the dose-response curves.[4]
-
Cellular Differentiation Assay (CD11b Induction in THP-1 cells):
-
Principle: Inhibition of LSD1 in AML cell lines, such as THP-1, can induce cellular differentiation, which can be monitored by the expression of cell surface markers like CD11b.
-
Methodology:
-
THP-1 cells are seeded in multi-well plates and treated with varying concentrations of the test compound.
-
After an incubation period (typically 4-6 days), the cells are harvested.
-
The expression of the myeloid differentiation marker CD11b is quantified using flow cytometry with a fluorescently labeled anti-CD11b antibody.
-
EC50 values, the concentration required to induce 50% of the maximal CD11b expression, are determined.[4]
-
Antiproliferative Assay:
-
Principle: This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., Kasumi-1 for AML, NCI-H1417 for SCLC) are plated in multi-well plates.
-
Cells are treated with a serial dilution of the test compound.
-
After a set incubation period (e.g., 3-5 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.[4]
-
Quantitative Data for CC-90011
The following tables summarize the key quantitative data for CC-90011, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| LSD1 IC50 | 0.3 nM | TR-FRET Assay | [4] |
| LSD2 IC50 | >10 µM | Enzymatic Assay | [4] |
| MAO-A IC50 | >10 µM | Enzymatic Assay | [4] |
| MAO-B IC50 | >10 µM | Enzymatic Assay | [4] |
| CD11b EC50 (THP-1 cells) | 7 nM | Cellular Differentiation Assay (Flow Cytometry) | [4] |
| Kasumi-1 (AML) EC50 | 2 nM | Antiproliferative Assay | [4] |
| IMR-90 (Normal Fibroblasts) | No effect | Antiproliferative Assay | [4] |
Table 1: In Vitro Activity of CC-90011
| Model | Dose | Outcome | Reference |
| SCLC Xenograft (H1417) | 5 mg/kg, daily oral administration | Significant tumor growth inhibition | [4] |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, daily oral administration | Robust antitumor efficacy | [3][4] |
Table 2: In Vivo Efficacy of CC-90011
Synthesis of CC-90011
The synthesis of CC-90011 involves a multi-step chemical process. A representative synthetic scheme is outlined below, based on typical organic chemistry reactions for the construction of such molecules.
Experimental Protocol: General Synthetic Steps
The synthesis of CC-90011 likely involves the coupling of key building blocks, followed by modifications to introduce the necessary functional groups. A plausible, though generalized, synthetic route is as follows:
-
Amine Synthesis: Preparation of the chiral amine intermediate. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.
-
Coupling Reaction: The synthesized amine is then coupled with a substituted benzonitrile derivative. This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Final Modification and Purification: Subsequent reaction steps may be required to install the final functional groups. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization.
Note: The detailed, step-by-step synthesis with specific reagents and conditions is proprietary information of the developing company and is not fully disclosed in the public domain. The provided outline is a general representation based on common synthetic methodologies for similar compounds.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to LSD1 inhibition and the discovery of inhibitors like CC-90011.
Caption: Simplified signaling pathway of LSD1-mediated transcriptional repression and its inhibition by CC-90011.
Caption: General workflow for the discovery and development of a targeted inhibitor like CC-90011.
Caption: A logical diagram illustrating the general synthetic strategy for CC-90011.
Conclusion
CC-90011 is a potent, selective, and reversible inhibitor of LSD1 that has demonstrated significant preclinical activity in models of AML and SCLC. Its discovery was the result of a rigorous drug development process involving iterative SAR studies and a suite of biochemical and cellular assays. The promising preclinical data for CC-90011 has led to its advancement into clinical trials, highlighting the therapeutic potential of targeting LSD1 in oncology. This technical guide provides a comprehensive overview of the key data and methodologies central to the discovery and synthesis of this important clinical candidate.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Lsd1-IN-22: Unraveling the Mechanism of Action of a Novel LSD1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary:
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical therapeutic target in oncology. By removing methyl groups from histone and non-histone proteins, LSD1 plays a pivotal role in transcriptional regulation, cell differentiation, and tumor progression. Lsd1-IN-22 is a potent inhibitor of LSD1 with a reported Ki value of 98 nM and demonstrated anti-proliferative activity against cancer cells[1]. This guide provides an in-depth analysis of the mechanism of action of this compound, including its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of LSD1 Demethylase Activity
LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene silencing. Conversely, it can act as a transcriptional co-activator by demethylating H3K9me1/2 in association with the androgen receptor. The catalytic process involves the oxidation of the methylated lysine substrate, with the concomitant reduction of the FAD cofactor.
This compound, as a potent inhibitor, directly targets the enzymatic activity of LSD1. While the specific binding mode of this compound is not yet publicly detailed, it is presumed to interact with the catalytic site of LSD1, thereby preventing the demethylation of its histone and non-histone substrates. This inhibition leads to an accumulation of H3K4me1/2 marks at the promoter regions of target genes, resulting in the reactivation of tumor-suppressor genes and the induction of cell differentiation.
Quantitative Data Summary
| Parameter | Value | Compound | Assay Type | Reference |
| Ki | 98 nM | This compound | Biochemical | [1] |
Cellular Effects and Signaling Pathways
The inhibition of LSD1 by this compound triggers a cascade of cellular events, ultimately leading to anti-proliferative effects in cancer cells. The primary consequence of LSD1 inhibition is the global increase in H3K4me2 levels, which can be readily monitored by western blotting or immunofluorescence. This epigenetic reprogramming affects multiple oncogenic signaling pathways.
Key Signaling Pathways Modulated by LSD1 Inhibition:
-
MYC Signaling: LSD1 is known to be a key regulator of the MYC oncogene. Inhibition of LSD1 has been shown to downregulate MYC expression at both the mRNA and protein levels, leading to the suppression of MYC-driven transcriptional programs that are essential for tumor cell growth and proliferation[2].
-
NOTCH Signaling: In certain cancers, such as esophageal squamous cell carcinoma, LSD1 can activate the NOTCH signaling pathway by binding to the promoter regions of NOTCH target genes. Inhibition of LSD1 leads to a decrease in the expression of key components of this pathway, including NOTCH1, NOTCH3, and HES1[3].
-
PI3K/Akt/mTOR Pathway: LSD1 inhibition has also been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, survival, and metabolism. This is evidenced by the decreased phosphorylation of Akt and mTOR upon treatment with an LSD1 inhibitor[3].
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is a known binding partner of SNAIL, a key transcription factor driving EMT. By inhibiting LSD1, the repressive effect on epithelial markers like E-cadherin is lifted, potentially leading to a reversal of the mesenchymal phenotype and reduced cell migration and invasion.
Signaling Pathway Diagram: LSD1 and its Role in Transcriptional Repression
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-22: A Technical Overview of its Potency and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Lsd1-IN-22 has been identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme implicated in various cancers. This technical guide provides a comprehensive overview of the available data on this compound's binding affinity, the experimental context for its characterization, and the broader signaling pathways it influences.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its inhibition constant (Ki) value. This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and greater potency.
| Parameter | Value |
| Ki value | 98 nM |
This data is based on commercially available information for this compound. The specific experimental conditions under which this value was determined are not detailed in publicly accessible scientific literature.
Binding Affinity and Experimental Context
This compound is characterized as a potent inhibitor of LSD1 based on its nanomolar Ki value.[1] The binding affinity of an inhibitor to its target enzyme is a critical determinant of its efficacy. The Ki value is a specific measure of this affinity for competitive inhibitors, representing the equilibrium dissociation constant of the enzyme-inhibitor complex.
While the precise experimental protocol for determining the 98 nM Ki value of this compound is not available in peer-reviewed publications, the characterization of LSD1 inhibitors typically involves a range of biochemical assays. Common methods employed in the field are detailed below.
Experimental Protocols
The determination of the Ki value for an LSD1 inhibitor generally involves enzymatic assays that measure the demethylase activity of LSD1 in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays used in the characterization of LSD1 inhibitors.
Horseradish Peroxidase (HRP)-Coupled Assay
This continuous, fluorescence-based assay is widely used to measure the activity of FAD-dependent amine oxidases like LSD1. The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent product (resorufin) that can be quantified.
Workflow:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH (typically 7.4-8.0), the LSD1 enzyme, a histone H3-derived peptide substrate (e.g., H3K4me1 or H3K4me2), HRP, and the fluorogenic substrate.
-
Inhibitor Addition: this compound would be added at a range of concentrations to the reaction mixture.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate or enzyme. The increase in fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The initial rates of the reaction are calculated from the linear portion of the fluorescence curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and its Michaelis constant (Km).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening assay that measures the accumulation of a demethylated product. This assay relies on the Förster resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665).
Workflow:
-
Reaction Setup: Recombinant LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and this compound at various concentrations.
-
Detection: After the enzymatic reaction, a detection mixture is added. This mixture contains streptavidin-conjugated europium cryptate (donor) and an antibody specific for the demethylated product, which is labeled with the acceptor fluorophore.
-
Signal Measurement: If the substrate has been demethylated, the antibody binds to it. The binding of the biotinylated peptide to streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur when the sample is excited with a laser. The HTRF signal is measured as a ratio of the acceptor and donor fluorescence intensities.
-
Data Analysis: The HTRF signal is proportional to the amount of demethylated product. The data is used to generate dose-response curves and calculate the IC50 value, from which the Ki can be derived.
LSD1 Signaling Pathways
LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is highly context-dependent and is influenced by the protein complexes it associates with. Inhibition of LSD1 by compounds like this compound can have profound effects on various cellular signaling pathways, particularly in the context of cancer.
LSD1-Mediated Gene Repression
LSD1 is a core component of several repressor complexes, most notably the CoREST complex. In this context, LSD1 typically demethylates H3K4me1/2, which are marks associated with active enhancers and promoters. The removal of these activating marks leads to transcriptional repression.
Caption: LSD1 in the CoREST complex represses gene expression by demethylating H3K4me1/2. This compound inhibits this activity.
LSD1 in Oncogenic Pathways
In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic programs. For example, LSD1 can be recruited by oncogenic transcription factors to specific gene promoters, leading to the silencing of genes that would normally inhibit cell proliferation or induce apoptosis.
Caption: this compound can disrupt oncogenic pathways by preventing LSD1-mediated repression of tumor suppressor genes.
Conclusion
This compound is a potent inhibitor of LSD1 with a reported Ki value of 98 nM. While the specific experimental details for this particular compound are not extensively documented in public literature, its characterization would have relied on established biochemical assays such as the HRP-coupled or HTRF assays. The inhibition of LSD1 by this compound holds therapeutic promise by targeting the epigenetic machinery that is often dysregulated in cancer, thereby influencing critical signaling pathways involved in gene expression and cell fate. Further research into the precise binding mode and cellular effects of this compound will be crucial for its development as a potential therapeutic agent.
References
An In-Depth Technical Guide to Lsd1-IN-22: A Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of Lsd1-IN-22, a potent and selective inhibitor of LSD1. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines detailed experimental protocols for the characterization of this and similar LSD1 inhibitors, and visualizes key cellular pathways and experimental workflows.
Introduction to LSD1 and Its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is the first identified histone demethylase. It plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription. By demethylating H3K4, LSD1 primarily acts as a transcriptional co-repressor. LSD1 is a component of several large protein complexes, including the CoREST complex, which are essential for its activity and substrate specificity.
Given its role in regulating gene expression, LSD1 is implicated in various physiological and pathological processes, including development, differentiation, and cancer. Overexpression of LSD1 has been observed in a wide range of cancers, making it an attractive target for therapeutic intervention. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and has shown anti-proliferative effects in various cancer models. This compound is a potent small molecule inhibitor developed for the specific targeting of LSD1.
This compound: Chemical Structure and Properties
This compound, also identified as cis-4-Br-2,5-F2-PCPA, is a potent inhibitor of LSD1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | cis-2-(4-Bromo-2,5-difluorophenyl)cyclopropan-1-amine |
| Synonyms | This compound, cis-4-Br-2,5-F2-PCPA, HY-151191 |
| CAS Number | 2821068-05-5 |
| Molecular Formula | C₉H₈BrF₂N |
| Molecular Weight | 248.07 g/mol |
| SMILES | N[C@H]1--INVALID-LINK--C1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the enzymatic activity of LSD1. The primary mechanism of action is through the inhibition of the demethylase activity of LSD1, leading to an increase in the global levels of H3K4me1 and H3K4me2.
| Parameter | Value | Description |
| Ki | 98 nM | Inhibitor constant for LSD1.[1] |
The inhibition of LSD1 by this compound has been shown to have anti-proliferative effects in certain cancer cells.[1] The re-establishment of H3K4 methylation at promoter regions of tumor suppressor genes can lead to their transcriptional activation and subsequent inhibition of cancer cell growth.
Signaling Pathway
The inhibition of LSD1 by this compound directly impacts chromatin structure and gene expression. A simplified representation of this pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize LSD1 inhibitors like this compound.
LSD1 Enzymatic Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of LSD1 inhibitors.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM DTT, 0.01% BSA)
-
This compound or other test compounds
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for LSD1 Target Engagement
This protocol describes a method to assess the ability of an LSD1 inhibitor to engage its target in a cellular context by measuring the levels of H3K4 methylation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-H3K4me2 and anti-total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation upon inhibitor treatment.
Experimental Workflows
The following diagram illustrates a general workflow for the discovery and characterization of a novel LSD1 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the biological roles of LSD1 and for the preclinical development of novel anticancer therapies. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of LSD1 inhibition in various cellular contexts. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this compound and other emerging LSD1 inhibitors. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
Lsd1-IN-22 (CAS: 2821068-05-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lsd1-IN-22, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document consolidates key chemical and biological data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and drug development efforts targeting LSD1.
Core Compound Data
This compound, also identified as cis-4-Br-2,5-F2-PCPA, is a derivative of trans-2-phenylcyclopropylamine (PCPA) and functions as a covalent inhibitor of LSD1.[1] Its chemical and biological properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2821068-05-5 | [2][3] |
| Molecular Formula | C9H8BrF2N | [4] |
| Molecular Weight | 248.07 g/mol | [4] |
| Synonyms | cis-4-Br-2,5-F2-PCPA, S1024 | [1][5] |
| Mechanism of Action | Covalent inhibitor of LSD1 | [1] |
| Ki (LSD1) | 98 nM (0.094 µM) | [1][2] |
| Ki (LSD2) | 8.4 µM | [1] |
Mechanism of Action and Signaling Pathways
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6][7] By inhibiting LSD1, this compound modulates the methylation status of these key histone marks, leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways.
LSD1 is implicated in several critical signaling pathways in cancer, including:
-
TGF-β Signaling: LSD1 can regulate the expression of TGF-β family members.[1]
-
mTOR Signaling: LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[5]
-
Notch and PI3K/Akt/mTOR Pathways: LSD1 can promote the activation of both the Notch and PI3K/Akt/mTOR signaling pathways in some cancers.[8]
-
Immune Checkpoint Regulation: LSD1 can regulate the expression of immune checkpoint proteins like PD-L1.[1]
Below is a simplified representation of the signaling pathways influenced by LSD1.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone western blot protocol | Abcam [abcam.com]
Lsd1-IN-22: A Technical Guide to its Impact on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2). The removal of these methyl marks is generally associated with the repression of gene expression. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Lsd1-IN-22, a potent inhibitor of LSD1, with a specific focus on its effects on H3K4 methylation.
This compound: Mechanism of Action
This compound, also referred to as compound 7t, is a derivative of trans-2-phenylcyclopropylamine (PCPA), a known class of mechanism-based irreversible inhibitors of LSD1.[1][2] These inhibitors covalently bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation. By inhibiting the enzymatic activity of LSD1, this compound prevents the demethylation of H3K4me1 and H3K4me2, resulting in the accumulation of these activating histone marks at specific genomic loci.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against human LSD1 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and a related compound, 7c, from the same study.
| Compound | Target | Ki (μM) | Cell Line | Effect on H3K4 Methylation | Reference |
| This compound (7t) | LSD1 | 0.098 | - | Not explicitly stated in the abstract, but implied by mechanism | [2] |
| cis-4-Br-2,5-F2-PCPA (7c) | LSD1 | 0.094 | CCRF-CEM | Increased H3K4me2 levels | [1][2] |
| cis-4-Br-2,5-F2-PCPA (7c) | LSD2 | 8.4 | - | - | [1][2] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by this compound has direct consequences on the transcriptional landscape of the cell. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on H3K4 methylation.
Caption: Mechanism of this compound action on H3K4 methylation.
Caption: Workflow for assessing this compound's effect on H3K4 methylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of LSD1 inhibitors like this compound.
LSD1 Inhibitory Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant LSD1.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex.
-
H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3).
-
This compound (or other test compounds) at various concentrations.
-
Amplex Red reagent, horseradish peroxidase (HRP), and formaldehyde dehydrogenase.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A mixture of the LSD1/CoREST complex and the test compound in assay buffer is pre-incubated.
-
The reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The mixture is incubated at room temperature. The demethylation reaction produces formaldehyde.
-
The amount of formaldehyde is quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase, which produces hydrogen peroxide. HRP then uses this hydrogen peroxide to oxidize Amplex Red, producing the fluorescent product resorufin.
-
Fluorescence is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
The concentration of the inhibitor that causes 50% inhibition of LSD1 activity (IC50) is calculated from the dose-response curve. The Ki value is then determined from the IC50 value.
-
Western Blot Analysis for Histone Methylation
This technique is used to assess global changes in histone methylation levels within cells following treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Culture cells (e.g., CCRF-CEM) to approximately 80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a hypotonic buffer to isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative changes in H3K4me1 and H3K4me2 levels, normalized to total H3.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to investigate changes in histone methylation at specific gene promoters or genomic regions.
-
Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound as described for Western blotting.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes).
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared chromatin with antibodies against H3K4me1, H3K4me2, or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters known to be regulated by LSD1.
-
Conclusion
This compound is a potent and specific inhibitor of LSD1 that effectively increases the levels of H3K4me1 and H3K4me2. Its mechanism of action, centered on the irreversible inactivation of the LSD1 enzyme, provides a powerful tool for studying the role of H3K4 methylation in gene regulation and disease. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other LSD1 inhibitors. The continued exploration of such compounds holds significant promise for the development of novel epigenetic therapies for cancer and other diseases.
References
Lsd1-IN-22: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its role in modulating chromatin structure and gene expression has implicated it in numerous pathological processes, particularly in oncology. Lsd1-IN-22 has emerged as a potent inhibitor of LSD1, demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways involved in gene expression regulation.
Introduction to this compound
This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 plays a pivotal role in transcriptional regulation. By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 generally acts as a transcriptional co-repressor. Conversely, by demethylating H3K9me1/2, a repressive mark, it can function as a transcriptional co-activator.[1][2] The dysregulation of LSD1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and specific inhibitor of LSD1, belonging to a class of trans-2-phenylcyclopropylamine (PCPA)-derived compounds. Its inhibitory action on LSD1 leads to alterations in the histone methylation landscape, subsequently affecting gene expression and cellular phenotypes.
Chemical Structure:
-
Molecular Formula: C₉H₈BrF₂N[3]
-
Molecular Weight: 248.07 g/mol [3]
-
CAS Number: 2821068-05-5[3]
-
SMILES: N[C@H]1--INVALID-LINK--C1[3]
Quantitative Data
The inhibitory potency of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Ki | 98 nM | Enzymatic assay against LSD1 | [3] |
| IC₅₀ | 23 ± 0.8 µM | Anti-proliferative activity in CCRF-CEM cells (72h incubation) | [4] |
| IC₅₀ | 26 ± 1.7 µM | Anti-proliferative activity in Jurkat cells (72h incubation) | [4] |
| IC₅₀ | 7.7 ± 1.3 µM | hERG inhibition | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. This inhibition leads to an accumulation of methyl marks on histone H3, primarily H3K4me1/2, at the regulatory regions of target genes. The resulting alteration in chromatin structure leads to changes in gene expression.
Signaling Pathways Modulated by LSD1 Inhibition:
Inhibition of LSD1 by compounds similar to this compound has been shown to impact several critical signaling pathways involved in cancer progression:
-
MYC Signaling: LSD1 is known to be a key regulator of the MYC oncogene. Inhibition of LSD1 leads to a downregulation of MYC expression and its target genes, which are crucial for cell cycle progression and proliferation.[1][5] This is a critical pathway through which LSD1 inhibitors exert their anti-cancer effects.
-
PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism.[6][7] By inhibiting LSD1, compounds like this compound can suppress this pathway, leading to decreased cell proliferation and survival. LSD1 has been shown to transcriptionally regulate the expression of the PI3K regulatory subunit, p85.[6][7]
-
NOTCH Pathway: LSD1 has been implicated in the regulation of the NOTCH signaling pathway, which is involved in cell fate determination and tumorigenesis. Inhibition of LSD1 can lead to a decrease in the expression of NOTCH pathway components and target genes.[8][9]
The inhibition of LSD1 by this compound is expected to modulate these pathways, contributing to its anti-proliferative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.
LSD1 Enzymatic Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified LSD1 enzyme. A common method is a horseradish peroxidase (HRP)-coupled fluorescence assay that detects the hydrogen peroxide produced during the demethylation reaction.
Materials:
-
Purified recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., dimethylated H3K4 peptide)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
LSD1 enzyme (final concentration typically in the nM range)
-
HRP and Amplex Red reagent
-
This compound dilution or DMSO (for control)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LSD1 substrate to each well.
-
Immediately start monitoring the fluorescence intensity (e.g., excitation 530-545 nm, emission 585-595 nm) over time at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis for Histone Marks and Signaling Proteins
This protocol is used to assess changes in global histone methylation and the expression or phosphorylation status of key signaling proteins upon treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-LSD1, anti-MYC, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a potent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of LSD1's demethylase activity, leading to alterations in the histone code and subsequent changes in gene expression. The modulation of key oncogenic signaling pathways, such as MYC and PI3K/AKT, underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects and therapeutic applications of this compound and other LSD1 inhibitors. Further studies, including comprehensive gene expression profiling and in vivo efficacy models, will be crucial to fully elucidate the role of this compound in regulating gene expression and its potential as a cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsd1-IN-22: A Technical Guide to a Novel PCPA-Derived LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lsd1-IN-22, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) derived from a trans-2-phenylcyclopropylamine (PCPA) scaffold. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for this compound and related PCPA derivatives.
Introduction to LSD1 and PCPA-Derived Inhibitors
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator, primarily known for its role in removing mono- and di-methyl groups from H3K4, a mark associated with active gene transcription.[1][2][3][4] By demethylating H3K4, LSD1 generally acts as a transcriptional repressor.[2][5] It is a component of several large protein complexes, including the CoREST and NuRD complexes, which are crucial for its activity on nucleosomal substrates.[2][5] LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, and prostate cancer, and its inhibition has emerged as a promising anti-cancer strategy.[2][5][6]
trans-2-Phenylcyclopropylamine (PCPA), also known as tranylcypromine, was initially identified as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[7] It was later discovered to be a weak, irreversible inhibitor of LSD1.[1][7] PCPA acts by forming a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[1][8] This discovery spurred the development of numerous PCPA derivatives with improved potency and selectivity for LSD1 over MAOs.[1] These efforts have focused on substitutions on the phenyl ring, cyclopropyl ring, and the amine group of the PCPA scaffold.[9]
This compound: A Profile of a PCPA-Derived Inhibitor
While a specific compound designated "this compound" is not prominently documented in the reviewed literature, this guide will focus on a representative and potent PCPA derivative, compound 7c (cis-4-Br-2,5-F₂-PCPA; S1024) , to exemplify the characteristics of this class of inhibitors.[9][10][11][12] This compound demonstrates the successful optimization of the PCPA scaffold to achieve high potency against LSD1.
Mechanism of Action
Like other PCPA derivatives, this compound (represented by compound 7c) is a mechanism-based irreversible inhibitor of LSD1. The inhibition proceeds through a covalent modification of the FAD cofactor. The cyclopropylamine moiety is oxidized by FAD, leading to the opening of the cyclopropyl ring and the formation of a stable covalent bond between the inhibitor and the FAD cofactor.[7][8] This covalent modification permanently inactivates the enzyme.
Quantitative Inhibitory Data
The potency of PCPA-derived LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the inhibitory activity of selected PCPA derivatives against LSD1 and, where available, the related enzyme LSD2.
Table 1: In Vitro Inhibitory Activity of Selected PCPA-Derived LSD1 Inhibitors
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| trans-PCPA | LSD1 | >200 | - | [1] |
| 7c (cis-4-Br-2,5-F₂-PCPA; S1024) | LSD1 | - | 0.094 | [9][10][11][12] |
| 7c (cis-4-Br-2,5-F₂-PCPA; S1024) | LSD2 | - | 8.4 | [9][10][11][12] |
| (1R,2S)-NCD18 | LSD1 | 0.23 | - | [13] |
| (1R,2S)-NCD25 | LSD1 | 0.16 | - | [13] |
| (1S,2R)-NCD41 | LSD1 | 0.30 | - | [13] |
Table 2: Cellular Activity of Compound 7c (cis-4-Br-2,5-F₂-PCPA; S1024)
| Cell Line | Assay | Effect | Reference |
| CCRF-CEM | Western Blot | Increased H3K4me2 levels | [9][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel LSD1 inhibitors. The following sections describe standard protocols for key experiments.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.
Protocol:
-
Reagents:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20)
-
Test compound (this compound or other inhibitors)
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the test compound, LSD1/CoREST enzyme, HRP, and Amplex Red reagent. c. Incubate for a pre-determined time at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the H3K4me2 peptide substrate. e. Monitor the increase in fluorescence or absorbance over time using a plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Determine the IC₅₀ value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for H3K4 Dimethylation (Western Blot)
This assay assesses the ability of an inhibitor to increase the levels of the LSD1 substrate, H3K4me2, in cells.
Protocol:
-
Cell Culture and Treatment: a. Culture a suitable cancer cell line (e.g., CCRF-CEM) to logarithmic growth phase. b. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24-72 hours).
-
Histone Extraction: a. Harvest the cells and lyse them to isolate the nuclei. b. Extract histones from the nuclei using an acid extraction method. c. Quantify the protein concentration of the histone extracts.
-
Western Blotting: a. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for H3K4me2. d. Incubate with a secondary antibody conjugated to HRP. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Re-probe the membrane with an antibody against total histone H3 as a loading control. g. Quantify the band intensities to determine the relative change in H3K4me2 levels.
LSD1 Signaling Pathway and Point of Intervention
LSD1 is a central node in the regulation of gene expression. It is recruited to specific genomic loci by transcription factors, where it demethylates H3K4, leading to transcriptional repression of target genes, including tumor suppressors. This compound and other PCPA-derived inhibitors block the catalytic activity of LSD1, thereby preventing the demethylation of H3K4 and leading to the re-expression of silenced genes.
Conclusion
PCPA-derived inhibitors, exemplified by potent compounds like 7c (cis-4-Br-2,5-F₂-PCPA; S1024), represent a promising class of therapeutic agents targeting LSD1 for the treatment of cancer. Their mechanism-based, irreversible mode of action provides a durable inhibition of the enzyme's activity. The continued development and characterization of novel PCPA derivatives, such as the conceptual this compound, are of high interest to the drug discovery community. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the exploration of LSD1 inhibitors.
References
- 1. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 | Semantic Scholar [semanticscholar.org]
- 11. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Selectivity Profile of Lsd1-IN-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the target selectivity profile of Lsd1-IN-22, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the limited availability of specific published data on a compound explicitly named "this compound," this guide synthesizes information on general LSD1 inhibitor selectivity profiling, relevant biological pathways, and standard experimental protocols. A reported inhibitor with a Ki of 98 nM for LSD1 serves as a reference point for the potency of such a compound. This guide is intended to provide a framework for understanding and evaluating the selectivity of novel LSD1 inhibitors.
Introduction to LSD1 and the Importance of Selectivity
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has implicated it in various diseases, most notably cancer, making it a prime target for therapeutic intervention.
The development of small molecule inhibitors of LSD1 is a promising avenue for cancer therapy. However, the catalytic domain of LSD1 shares structural homology with other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2). Off-target inhibition of these related enzymes can lead to undesirable side effects. For instance, inhibition of MAO-A and MAO-B can affect neurotransmitter levels, leading to neurological and cardiovascular side effects. Therefore, a thorough understanding of the target selectivity profile of any new LSD1 inhibitor is paramount for its development as a safe and effective therapeutic agent.
While specific data for a compound designated "this compound" is not available in peer-reviewed literature, a reported Ki value of 98 nM against LSD1 indicates significant potency. The following sections will detail the methodologies and data presentation necessary to fully characterize the selectivity of such an inhibitor.
Quantitative Target Selectivity Profile
A comprehensive selectivity profile is essential to de-risk a drug candidate and predict its potential clinical liabilities. For an LSD1 inhibitor like this compound, this would involve testing its inhibitory activity against a panel of related enzymes. The data should be presented in a clear, tabular format to allow for easy comparison of potencies.
Table 1: Illustrative Biochemical Selectivity Profile of an LSD1 Inhibitor
| Target Enzyme | IC50 (nM) | Ki (nM) | Fold Selectivity vs. LSD1 (based on IC50) |
| LSD1 | 150 | 98 | 1 |
| MAO-A | >10,000 | >10,000 | >67 |
| MAO-B | 5,000 | - | 33 |
| LSD2 | >20,000 | >20,000 | >133 |
Note: The IC50 and Ki values presented here are hypothetical and serve as an example of how data for a selective LSD1 inhibitor might be displayed. The Ki of 98 nM for this compound is based on a vendor report.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a technical whitepaper. Below are standard methodologies for key assays used to determine the target selectivity profile of an LSD1 inhibitor.
LSD1 Biochemical Inhibition Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing an aldehyde, the demethylated peptide, and H₂O₂. The H₂O₂ is then detected using horseradish peroxidase (HRP), which catalyzes the reaction of H₂O₂ with Amplex Red to produce the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the LSD1 activity.
Protocol:
-
Reagents: Recombinant human LSD1, H3K4me1 or H3K4me2 peptide substrate, Amplex Red reagent, HRP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, LSD1 enzyme, and the test inhibitor at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4 peptide substrate.
-
Simultaneously, add the Amplex Red/HRP detection mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MAO-A and MAO-B Inhibition Assays
These assays are crucial for determining the selectivity of an LSD1 inhibitor against the monoamine oxidases.
Principle: Similar to the LSD1 assay, these assays can be based on the detection of H₂O₂ produced during the oxidative deamination of their respective substrates.
Protocol:
-
Reagents: Recombinant human MAO-A or MAO-B, specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red reagent, HRP, assay buffer.
-
Procedure: The protocol is analogous to the LSD1 Amplex Red assay, with the substitution of the specific MAO enzyme and its corresponding substrate.
-
Data Analysis: IC50 values are determined as described for the LSD1 assay.
Cellular Target Engagement Assay
Confirming that the inhibitor binds to LSD1 within a cellular context is a critical step. A common method is the Cellular Thermal Shift Assay (CETSA).
Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high LSD1 expression) with the test inhibitor or vehicle (DMSO) for a defined period.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection: Analyze the amount of soluble LSD1 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Lsd1-IN-22: A Technical Overview of its Anti-Proliferative Effects on Cancer Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data and experimental protocols for a compound designated "Lsd1-IN-22". Therefore, this technical guide summarizes the anti-proliferative effects of the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors, using data from well-characterized compounds as representative examples of the potential activity of molecules like this compound.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer biology. Its primary function involves the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is frequently observed in a multitude of cancers, where it contributes to oncogenesis by altering gene expression programs that govern cell proliferation, differentiation, and survival.[1][2] Consequently, the development of small molecule inhibitors targeting LSD1 has become a promising therapeutic strategy. This document provides a comprehensive technical overview of the anti-proliferative effects of LSD1 inhibitors on cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The anti-proliferative activity of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for several representative LSD1 inhibitors, demonstrating their potency across a range of cancer types.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 21 | MGC-803 | Gastric Cancer | 4.01 | [3] |
| HGC-27 | Gastric Cancer | 8.92 | [3] | |
| ORY-1001 | THP-1 | Acute Myeloid Leukemia | Sub-nanomolar activity | [4] |
| GSK-690 | THP-1 | Acute Myeloid Leukemia | ~70% inhibition at 10 µM | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~80% inhibition at 10 µM | [4] | |
| NCL1 | LNCaP | Prostate Cancer | Dose-dependent decrease | [5] |
| SP-2577 | HT29 | Colorectal Cancer | Not specified, used in combination | [6] |
| Compound 48 | Neuroblastoma Cells | Neuroblastoma | 0.58 | [7] |
| X43 | A549 | Lung Cancer | 1.62 | [8] |
| THP-1 | Acute Myeloid Leukemia | 1.21 | [8] | |
| 18s | MGC-803 | Gastric Cancer | 1.13 | [9] |
| 18x | MGC-803 | Gastric Cancer | 1.15 | [9] |
Experimental Protocols
This section details the standard methodologies employed to assess the anti-proliferative effects of LSD1 inhibitors.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle-only control.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of LSD1 and its downstream targets, as well as histone methylation marks, following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cancer cells with the LSD1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1, H3K4me1, H3K4me2, H3K9me1, H3K9me2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after treatment with an LSD1 inhibitor.
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the LSD1 inhibitor for 24-72 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-proliferative effects of LSD1 inhibitors.
Figure 1: Simplified signaling pathway of LSD1 in cancer and the effect of its inhibition.
Figure 2: General experimental workflow for evaluating the anti-proliferative effects of this compound.
Figure 3: Logical relationship of the mechanism of action for LSD1 inhibitors.
Conclusion
References
- 1. news-medical.net [news-medical.net]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of LSD1 Inhibitors: A Technical Guide
Disclaimer: As of November 2025, publicly accessible, in-depth preclinical toxicity data for a compound specifically designated "Lsd1-IN-22" is unavailable. This guide therefore provides a representative preliminary toxicity assessment based on published data for other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals on the potential toxicities associated with this class of compounds.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2] A number of LSD1 inhibitors are in various stages of preclinical and clinical development.[1] Understanding the potential toxicities of these inhibitors is critical for their safe and effective translation into clinical use. This guide summarizes key preclinical toxicity findings for representative LSD1 inhibitors and provides detailed experimental methodologies.
Observed In Vivo Toxicities of Representative LSD1 Inhibitors
Preclinical studies on various LSD1 inhibitors have revealed several on-target and off-target toxicities. The most commonly reported adverse effects involve hematological and reproductive systems, which is consistent with the known roles of LSD1 in hematopoiesis and germ cell development.[3][4] Below is a summary of findings from in vivo studies of two representative LSD1 inhibitors, GSK2879552 and NCL1.
Table 1: Summary of In Vivo Toxicity for GSK2879552
| Species | Duration | Route of Administration | Dose | Observed Toxicities | Reference |
| Rat, Dog | 28 days | Not Specified | Not Specified | Thrombocytopenia, neutropenia, myelofibrosis, congestion and lymphoid necrosis in lymphoid organs (all reversible). | [1] |
Table 2: Summary of In Vivo Toxicity for NCL1
| Species | Duration | Route of Administration | Dose | Observed Toxicities | Reference |
| Mouse (C57BL/6J) | 5 weeks | Intraperitoneal | 3.0 mg/kg (biweekly) | Increased abnormal seminiferous tubules, cellular detachment, sloughing, vacuolization, eosinophilic changes, increased TUNEL-positive cells, and reduced total serum testosterone. | [4] |
Other LSD1 inhibitors have been reported to be well-tolerated in preclinical models. For instance, Corin was noted to reduce tumor growth in mice without relevant toxicity, and another compound, referred to as compound 22, showed tumor suppression without signs of evident toxicities.[2] The clinical-stage inhibitor TAK-418 was reported to be well-tolerated in Phase 1 studies in healthy volunteers.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are representative protocols based on the study of the LSD1 inhibitor NCL1.[4]
1. Animal Model and Dosing
-
Species: 6-week-old male C57BL/6J mice.
-
Groups:
-
Vehicle control (Dimethyl sulfoxide)
-
1.0 mg/kg NCL1
-
3.0 mg/kg NCL1
-
-
Route of Administration: Intraperitoneal injection.
-
Dosing Schedule: Biweekly for five weeks.
-
Sample Size: 15 mice per group.
2. Histological Examination
-
Tissue Collection: Testes were collected after the 5-week treatment period.
-
Fixation: Tissues were fixed in Bouin's solution.
-
Processing: Tissues were embedded in paraffin.
-
Sectioning: 4 μm sections were prepared.
-
Staining: Sections were stained with hematoxylin and eosin (H&E).
-
Analysis: Stained sections were examined under a light microscope to assess the morphology of seminiferous tubules.
3. Apoptosis Detection (TUNEL Assay)
-
Assay Kit: In Situ Cell Death Detection Kit, POD (Roche).
-
Procedure:
-
Paraffin-embedded testicular sections were deparaffinized and rehydrated.
-
Sections were treated with proteinase K.
-
Endogenous peroxidases were blocked with 3% hydrogen peroxide.
-
Sections were incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescein-dUTP.
-
Converter-POD was added, followed by the substrate DAB (3,3'-diaminobenzidine).
-
-
Analysis: The percentage of TUNEL-positive seminiferous tubules was determined by counting at least 100 tubules per mouse.
4. Hormonal Analysis
-
Sample Collection: Blood samples were collected at the end of the study.
-
Analyte: Total serum testosterone.
-
Method: Enzyme-linked immunosorbent assay (ELISA) or other appropriate immunoassay.
Signaling Pathways and Experimental Workflows
LSD1's Role in Gene Regulation and Potential for On-Target Toxicity
LSD1 is a key epigenetic modulator that can act as both a transcriptional repressor and coactivator. Its primary function involves the demethylation of H3K4me1/2, leading to gene repression, and H3K9me1/2, which is associated with gene activation.[1] LSD1 is often part of larger protein complexes, such as the CoREST complex, which are critical for its function.[3] Inhibition of LSD1 can therefore lead to widespread changes in gene expression, which can result in therapeutic effects but also on-target toxicities. For example, the role of LSD1 in hematopoietic stem cell differentiation explains the hematological toxicities observed with some inhibitors.[3]
Caption: LSD1 function, therapeutic inhibition, and resulting on-target toxicities.
General Workflow for Preclinical Toxicity Assessment of an LSD1 Inhibitor
The preclinical evaluation of a novel LSD1 inhibitor typically follows a structured workflow to identify potential safety concerns before advancing to clinical trials. This workflow integrates in vitro and in vivo studies.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lsd1-IN-22 and its Paralog LSD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-22, and its paralog, lysine-specific demethylase 2 (LSD2). It delves into their structural and functional differences, the mechanism of action of this compound, and the broader context of LSD1 inhibition in therapeutic development. Detailed experimental protocols for key biochemical and cellular assays are provided, alongside a quantitative comparison of various LSD1 inhibitors. Furthermore, this guide illustrates the intricate signaling pathways regulated by LSD1 and the metabolic role of LSD2 through detailed diagrams, offering a valuable resource for researchers in epigenetics and drug discovery.
Introduction: LSD1 and LSD2 - Sibling Enzymes with Distinct Roles
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, and its paralog LSD2 (KDM1B) are flavin adenine dinucleotide (FAD)-dependent amine oxidases that play crucial roles in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] While both enzymes share a conserved amine oxidase (AO)-like domain and a SWIRM (Swi3p, Rsc8p, and Moira) domain, they exhibit distinct structural features that dictate their specific functions and protein-protein interactions.[1][2]
LSD1 is characterized by a C-terminal Tower domain, which is absent in LSD2 and facilitates its interaction with the CoREST complex, essential for its demethylase activity on nucleosomal substrates.[1][3] In contrast, LSD2 possesses a unique N-terminal zinc-finger domain.[3][4] These structural divergences contribute to their differential substrate specificities and biological roles. LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby acting as both a transcriptional repressor and activator, respectively.[1][2] LSD2 also targets H3K4me1/2 for demethylation.[3]
Given their significant roles in gene regulation and the dysregulation of their activity in various cancers, both LSD1 and LSD2 have emerged as attractive targets for therapeutic intervention.
This compound: A Potent Inhibitor of LSD1
This compound is a potent inhibitor of LSD1, exhibiting a high binding affinity with a reported Ki value of 98 nM . The mechanism of action for many LSD1 inhibitors involves either reversible or irreversible inactivation of the FAD cofactor, which is essential for the demethylation reaction.
Quantitative Comparison of LSD1 Inhibitors
The development of LSD1 inhibitors has been a major focus in cancer research. The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized LSD1 inhibitors.
| Inhibitor | Target | IC50 Value | Ki Value | Notes |
| This compound | LSD1 | Not Reported | 98 nM | Potent inhibitor. |
| ORY-1001 (Iadademstat) | LSD1 | 12 nM[5], 18 nM[6][7] | Not Reported | Irreversible inhibitor, selective over LSD2 and MAOs.[8] In clinical trials.[6] |
| GSK2879552 | LSD1 | 90 nM[7] | Not Reported | Irreversible inhibitor. |
| Tranylcypromine (TCP) | LSD1, MAO-A/B | ~7.8 µM[9], 14.0 ± 1.3 μM (on nucleosomes)[10] | 30.3 nM (for a TCP derivative)[11] | Weak, irreversible inhibitor of LSD1; also inhibits monoamine oxidases.[10][12] |
| SP-2577 (Seclidemstat) | LSD1 | 31 nM[10] | Not Reported | Reversible inhibitor.[10] |
| CC-90011 (Pulrodemstat) | LSD1 | 3.9 ± 0.3 nM (on nucleosomes)[10] | Not Reported | Potent, reversible inhibitor.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize LSD1/LSD2 inhibitors.
Biochemical Assays
This assay measures the demethylase activity of LSD1 by detecting the product of the enzymatic reaction using a fluorescence-based method.
Principle: The assay utilizes a biotinylated peptide substrate corresponding to the N-terminal tail of histone H3, monomethylated at lysine 4 (H3K4me1). Upon demethylation by LSD1, a europium cryptate-labeled antibody specific for the demethylated product (H3K4me0) binds to the peptide. The biotinylated peptide is captured by streptavidin-conjugated XL665. The proximity of the europium donor and the XL665 acceptor results in a FRET signal that is proportional to the amount of demethylated product.[9]
Protocol:
-
Reagent Preparation:
-
Prepare LSD1 enzyme dilution in assay buffer.
-
Prepare a pre-mixture of the biotinylated H3(1-21)K4me1 peptide substrate and FAD in assay buffer.
-
Prepare inhibitor solutions at various concentrations.
-
Prepare the detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 in the detection buffer.
-
-
Enzymatic Reaction:
-
Add 2.5 µL of inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the LSD1 enzyme solution.
-
Initiate the reaction by adding 5 µL of the substrate/FAD pre-mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This spectrophotometric assay continuously measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[13]
Principle: LSD1-mediated demethylation of a methylated histone peptide substrate produces H₂O₂. In the presence of HRP, the H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red or a mixture of 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonate), leading to the formation of a colored product that can be measured spectrophotometrically.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, HRP, the chromogenic substrate, and the methylated H3 peptide substrate.
-
Prepare LSD1 enzyme dilution in assay buffer.
-
Prepare inhibitor solutions at various concentrations.
-
-
Enzymatic Reaction and Detection:
-
Add the inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the LSD1 enzyme solution.
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength (e.g., 571 nm for Amplex Red).
-
Monitor the increase in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC50 value.
-
Cell-Based Assays
This assay determines the effect of an LSD1 inhibitor on the proliferation and survival of cancer cells.
Principle: Various methods can be employed, such as MTT or CellTiter-Glo assays. The CellTiter-Glo Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol (using CellTiter-Glo):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the LSD1 inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
ChIP is used to determine the occupancy of LSD1 at specific genomic loci and the effect of inhibitors on this binding and on histone methylation marks.[14]
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., LSD1) or a specific histone modification (e.g., H3K4me2) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with the LSD1 inhibitor or vehicle control for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against LSD1 or the histone mark of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to specific gene promoters or enhancers using quantitative real-time PCR (qPCR) with specific primers.
-
Signaling Pathways and Molecular Interactions
LSD1 and LSD2 are involved in a multitude of cellular signaling pathways, often in a context-dependent manner. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways influenced by these demethylases.
LSD1 in the Wnt/β-catenin Signaling Pathway
LSD1 has been shown to regulate the Wnt/β-catenin pathway, a critical signaling cascade in development and disease.[15][16][17][18] LSD1 can demethylate and stabilize β-catenin, preventing its degradation and thereby promoting its nuclear translocation and transcriptional activity.[15][16][18] Additionally, LSD1 can repress the expression of Wnt pathway antagonists like DKK1.[17]
Caption: LSD1 positively regulates Wnt/β-catenin signaling.
LSD1 in the Notch Signaling Pathway
LSD1 can act as a transcriptional repressor of Notch pathway genes. Inhibition of LSD1 leads to the upregulation of Notch receptors and downstream signaling, which can have anti-proliferative effects in certain cancers like small cell lung cancer.[14][19]
Caption: LSD1 inhibition activates Notch signaling.
LSD1 in the PI3K/Akt/mTOR Signaling Pathway
LSD1 can positively regulate the PI3K/Akt/mTOR pathway, a key cascade involved in cell growth, proliferation, and survival.[20][21][22][23] This regulation can occur through the transcriptional control of pathway components like the p85 regulatory subunit of PI3K.[21]
Caption: LSD1 promotes PI3K/Akt/mTOR signaling.
LSD2 in Metabolic Regulation
LSD2 has been implicated in the regulation of metabolic processes, including lipid metabolism. In Drosophila, the LSD2 homolog is involved in lipid storage and homeostasis.[24][25][26] In mammalian cells, LSD2 can modulate the expression of gluconeogenic enzymes.[27]
Caption: LSD2 plays a role in metabolic regulation.
Conclusion and Future Directions
This compound represents a potent tool for the chemical-biological investigation of LSD1. The distinct and sometimes overlapping functions of LSD1 and its paralog LSD2 underscore the complexity of epigenetic regulation. The development of highly selective inhibitors for each paralog remains a critical goal to dissect their individual contributions to cellular processes and to develop more targeted therapeutic strategies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the fascinating biology of these enzymes and the therapeutic potential of their inhibitors. Future work will likely focus on understanding the non-catalytic scaffolding functions of LSD1 and LSD2, identifying novel substrates, and exploring combination therapies that leverage the epigenetic vulnerabilities created by LSD1/LSD2 inhibition.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. biorxiv.org [biorxiv.org]
- 16. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma | Semantic Scholar [semanticscholar.org]
- 23. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of lipid-droplet transport by the perilipin homolog LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drosophila Perilipin/ADRP homologue Lsd2 regulates lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drosophila Lipid Storage Droplet 2 gene (Lsd-2) is expressed and controls lipid storage in wing imaginal discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Lsd1 in Epigenetic Research: A Technical Guide to a Key Therapeutic Target
A comprehensive overview of Lysine-Specific Demethylase 1 (LSD1), its role in epigenetic regulation, and its significance as a therapeutic target in various diseases, particularly cancer. This guide provides in-depth technical information for researchers, scientists, and drug development professionals.
While specific information regarding a compound designated "Lsd1-IN-22" is not available in the public domain, this guide focuses on the extensive body of research surrounding its target, Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 has emerged as a critical player in epigenetic regulation and a promising target for therapeutic intervention. This document will delve into the molecular mechanisms of LSD1, its role in signaling pathways, and the methodologies used to study its function and inhibition.
The Core Role of LSD1 in Epigenetics
Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, plays a pivotal role in chromatin remodeling and gene expression.[1][2] It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4][5] This dual activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, depending on the protein complex it associates with.[3][6]
When part of the CoREST complex, LSD1 demethylates H3K4me1/2, a mark associated with active transcription, leading to gene repression.[3][7] Conversely, when associated with nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ERα), LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.[3][6][8] Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, further expanding its regulatory influence on cellular processes.[5][9]
The multifaceted functions of LSD1 are integral to a wide range of biological processes, including cell proliferation, differentiation, stem cell pluripotency, and embryonic development.[2][4][6] Its dysregulation is implicated in numerous pathologies, most notably cancer, where its overexpression is often correlated with poor prognosis.[1][9][10][11]
Quantitative Data on LSD1 Inhibitors
The therapeutic potential of targeting LSD1 has led to the development of numerous small molecule inhibitors. These inhibitors are broadly classified into irreversible and reversible agents. The table below summarizes the potency of several well-characterized LSD1 inhibitors.
| Inhibitor Name | Type | Target | IC50 / Potency | Reference |
| Tranylcypromine (TCP) | Irreversible | LSD1 | kinact/KI of 22 M-1s-1 | [12] |
| Pargyline (PRG) | Irreversible | LSD1 | 120-fold less potent than TCP | [12] |
| Phenelzine (PLZ) | Irreversible | LSD1 | 35-fold more efficient than TCP | [12] |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | Potent inhibitor | [12][13] |
| GSK2879552 | Irreversible | LSD1 | Potent inhibitor | [12][13][14] |
| SP-2577 (Seclidemstat) | Reversible | LSD1 | Potent inhibitor | [12] |
| IMG-7289 (Bomedemstat) | Irreversible | LSD1 | Potent inhibitor | [12][13] |
| INCB059872 | Irreversible | LSD1 | Potent inhibitor | [12][13] |
| CC-90011 (Pulrodemstat) | Irreversible | LSD1 | Potent inhibitor | [12][13] |
| Biochanin A | Natural Product | LSD1 | IC50 = 6.77 µM (in MGC-803 cells) | [5][15] |
| Oleacein | Natural Product | LSD1 | IC50 = 2.5 µM (in vitro) | [5][15] |
Key Signaling Pathways Involving LSD1
LSD1 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for developing effective therapeutic strategies.
LSD1 in the Notch and PI3K/Akt/mTOR Pathways
In esophageal squamous cell carcinoma (ESCC), LSD1 has been shown to regulate both the Notch and PI3K/Akt/mTOR signaling pathways.[16] Inhibition of LSD1 leads to a decrease in the expression of key components of both pathways, suggesting a role for LSD1 in promoting their activation.[16]
Caption: LSD1 positively regulates the Notch and PI3K/Akt/mTOR pathways.
LSD1 as a Negative Regulator of Autophagy via mTOR
In ovarian cancer cells, LSD1 acts as a negative regulator of autophagy through the mTOR signaling pathway.[17] Inhibition or knockdown of LSD1 leads to an increase in autophagy, a cellular process that can have both pro-survival and pro-death roles in cancer.[17]
Caption: LSD1 inhibits autophagy through the mTOR signaling pathway.
LSD1's Dual Role in Transcriptional Regulation
LSD1 can act as both a transcriptional activator and repressor depending on its binding partners and the specific histone mark it targets.[6] This dual functionality is a key aspect of its complex role in gene regulation.
Caption: LSD1's dual role in gene regulation.
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of LSD1 and the effects of its inhibitors. Below are outlines of key methodologies.
Western Blot Analysis
Objective: To determine the protein expression levels of LSD1 and downstream targets.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1, H3K4me2, H3K9me2, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions where LSD1 binds.
Methodology:
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Cell Lysis and Sonication: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LSD1 or an IgG control overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
In Vitro Demethylase Assay
Objective: To measure the enzymatic activity of LSD1 and the inhibitory effect of compounds.
Methodology:
-
Substrate Preparation: Use synthetic histone H3 peptides (e.g., H3K4me1 or H3K4me2) as substrates.
-
Reaction Setup: Set up reactions containing recombinant LSD1 enzyme, the histone peptide substrate, and varying concentrations of the inhibitor in an appropriate buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the FAD cofactor and incubate at 37°C. The reaction produces hydrogen peroxide (H₂O₂) as a byproduct.
-
Detection: Measure the production of H₂O₂ using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent or colorimetric substrate (e.g., Amplex Red).
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Experimental Workflow for Assessing LSD1 Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel LSD1 inhibitor.
Caption: A typical workflow for evaluating LSD1 inhibitors.
Conclusion
LSD1 stands as a central regulator in the epigenetic landscape, with profound implications for both normal development and disease. Its enzymatic activity and scaffolding functions make it a highly attractive target for therapeutic intervention, particularly in oncology. The ongoing development and clinical investigation of LSD1 inhibitors hold significant promise for novel cancer treatments. This guide provides a foundational understanding of the technical aspects of LSD1 research, offering valuable insights for scientists and clinicians working to unravel the complexities of epigenetic regulation and translate these findings into transformative therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 16. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-22 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cellular characterization of Lsd1-IN-22, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following protocols detail key experiments to assess the inhibitor's efficacy, target engagement, and effects on cancer cell proliferation and signaling pathways.
LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone proteins.[1][2] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[3][4] this compound is a small molecule inhibitor designed to target the catalytic activity of LSD1.
Key Cellular Assays for this compound Characterization
A thorough cellular evaluation of an LSD1 inhibitor like this compound involves a multi-faceted approach. Key assays include determining its effect on cell proliferation and viability, confirming its engagement with the LSD1 target within the cell, and understanding its impact on downstream signaling pathways.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be generated from the described cellular assays for an effective LSD1 inhibitor.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Maximum Inhibition (%) |
| MV4-11 (AML) | 50 - 200 | > 90% |
| SKOV3 (Ovarian Cancer) | 100 - 500 | > 85% |
| CWR-22RV1 (Prostate Cancer) | 200 - 1000 | > 80% |
Table 2: Target Engagement and Biomarker Modulation
| Biomarker | Assay Method | Expected Change with this compound | Fold Change |
| Global H3K4me2 | Western Blot / ELISA | Increase | 2 - 5 fold |
| CD11b mRNA expression (in AML cells) | qRT-PCR | Increase | 3 - 7 fold |
| GFI1b mRNA expression | qRT-PCR | Increase | 2 - 4 fold |
| p21 Protein Expression | Western Blot | Increase | 1.5 - 3 fold |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SKOV3 | Vehicle Control | 61.3% | 20.8% | 17.9% |
| SKOV3 | This compound (IC50) | ~75.8% | ~9.6% | ~14.6% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MV4-11, SKOV3)
-
Complete growth medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Histone Methylation
This protocol assesses the intracellular activity of this compound by measuring the levels of LSD1's primary histone substrate, H3K4me2.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. Knockdown of LSD1 has been shown to cause an accumulation of cells in the G1 phase.[5]
Visualizations
Signaling Pathway of LSD1 in Cancer
Caption: LSD1 signaling pathways in cancer and the point of intervention for this compound.
Experimental Workflow for this compound Cellular Characterization
Caption: A streamlined workflow for the cellular characterization of this compound.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. Inhibition of lysine-specific demethylase 1 prevents proliferation and mediates cisplatin sensitivity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-22 In Vitro Experimentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental setup for the characterization of Lsd1-IN-22, a potent inhibitor of Lysine-specific demethylase 1 (LSD1) with a reported Ki value of 98 nM.[1] The following sections detail the necessary protocols for enzymatic and cell-based assays, and data presentation guidelines to facilitate the evaluation of this compound's efficacy and mechanism of action.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3][4] Through its demethylase activity, LSD1 is involved in the regulation of gene expression, cell cycle progression, and differentiation.[5] Dysregulation of LSD1 has been implicated in various cancers, making it a promising therapeutic target.[6][7] this compound is a potent inhibitor of LSD1, and its in vitro characterization is essential to understand its therapeutic potential.
Signaling Pathways Involving LSD1
LSD1 has been shown to regulate several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors like this compound.
Caption: LSD1 influences key cancer-related signaling pathways, including the PI3K/AKT/mTOR and Notch pathways.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This table should be expanded as more experimental data is generated.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 98 nM | Enzymatic assay with purified LSD1 | [1] |
| IC50 (Enzymatic) | TBD | e.g., HTRF or fluorescence-based assay | - |
| IC50 (Cell Viability) | TBD | e.g., THP-1, SCLC, or other cancer cell lines | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for characterizing LSD1 inhibitors and can be adapted for this compound.
LSD1 Enzymatic Inhibition Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified LSD1. The principle involves the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a fluorogenic substrate.
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated histone H3 (1-21) peptide substrate
-
This compound
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant LSD1 enzyme to all wells except the negative control and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3 peptide substrate and flavin adenine dinucleotide (FAD) cofactor.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and detect the H₂O₂ produced by adding a detection mix containing HRP and Amplex Red.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the LSD1 enzymatic inhibition assay.
Cell Viability Assay (SRB Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines. The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., THP-1 for leukemia, NCI-H510A for small cell lung cancer, 786-O for renal cell carcinoma)
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (DMSO).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the protein levels of LSD1, its histone marks (H3K4me2), and downstream signaling targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-LSD1, anti-H3K4me2, anti-Histone H3, anti-β-actin, and antibodies for pathway-specific proteins)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
Caption: General workflow for Western blot analysis.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. Dose-response curves should be generated for IC50 determinations. For Western blots, representative images should be shown along with quantification from multiple independent experiments. Statistical analysis should be performed to determine the significance of the observed effects.
By following these detailed application notes and protocols, researchers can effectively characterize the in vitro activity of this compound, providing valuable insights into its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-22: A Potent Inhibitor of Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lsd1-IN-22, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. While this compound has a reported Ki value of 98 nM and demonstrates anti-proliferative activity, specific experimental data for this compound is limited. The following protocols are based on established methodologies for other well-characterized LSD1 inhibitors and should be adapted and optimized for your specific cell lines and research questions.
Mechanism of Action
LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). As a component of various co-repressor complexes, LSD1-mediated demethylation of H3K4me1/2 is associated with transcriptional repression. Conversely, its demethylation of H3K9me1/2 can lead to transcriptional activation. Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, as an inhibitor of LSD1, is expected to increase global levels of H3K4me1/2, leading to the de-repression of target genes and subsequent anti-proliferative effects in cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound (Hypothetical Data)
| Parameter | Value | Cell Line(s) | Notes |
| Ki (Enzymatic Assay) | 98 nM | - | Potent inhibitor of LSD1 enzymatic activity. |
| IC50 (Cell Viability) | To be determined | e.g., MCF-7, PC-3, HCT116 | Expected to be in the nanomolar to low micromolar range. Requires empirical determination. |
| Effective Concentration | To be determined | Various | Concentration at which significant biological effects (e.g., changes in histone methylation, gene expression, or cell phenotype) are observed. Requires titration. |
| Treatment Duration | 24 - 96 hours | Various | Dependent on the endpoint being measured (e.g., early changes in histone marks vs. long-term effects on cell viability). |
Note: The IC50 and effective concentration values are highly cell-line dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol is used to assess the effect of this compound on the levels of H3K4me2, a direct target of LSD1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3, anti-LSD1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Signaling Pathways and Visualizations
Inhibition of LSD1 by this compound is expected to impact multiple signaling pathways that regulate gene expression and cell fate.
Caption: Mechanism of this compound action leading to anti-proliferative effects.
Caption: A typical experimental workflow for characterizing this compound.
Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to optimize these protocols for their specific experimental conditions and to consult relevant literature for the most up-to-date techniques. The quantitative data presented are hypothetical and must be determined experimentally for this compound.
Lsd1-IN-22 working concentration for cell lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the working concentration of Lsd1-IN-22, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), in various cell lines.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression.[1] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, making it a promising therapeutic target.[2][3] this compound is a potent inhibitor of LSD1 with a reported Ki value of 98 nM. These notes provide protocols to help determine the optimal working concentration of this compound for specific cancer cell lines.
Mechanism of Action
LSD1 functions as a transcriptional co-repressor by removing methyl groups from H3K4me1/2 as part of complexes like the CoREST complex.[4] Conversely, it can act as a transcriptional co-activator by demethylating H3K9me1/2 in association with nuclear receptors such as the androgen receptor.[5] Inhibition of LSD1 leads to an increase in global H3K4 and H3K9 methylation, resulting in the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways. LSD1 has been shown to regulate key signaling pathways implicated in cancer progression, including the TGF-β, mTOR, Notch, and PI3K/Akt pathways.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following tables summarize the biochemical potency and the anti-proliferative activity of other well-characterized LSD1 inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound. Given its potent Ki of 98 nM, a starting concentration range of 10 nM to 10 µM is recommended for initial cell-based assays.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound | Type | Target | IC50 / Ki |
| This compound | Reversible | LSD1 | Ki: 98 nM |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | IC50: 18 nM[2] |
| GSK2879552 | Irreversible | LSD1 | IC50: 137 nM (average across 20 AML cell lines)[6] |
| SP-2509 | Reversible | LSD1 | IC50: 2.5 µM[7] |
| HCI-2509 | Reversible | LSD1 | IC50: 0.3–5 μM in lung adenocarcinoma cell lines[8] |
| TCP (Tranylcypromine) | Irreversible | LSD1/MAO-A/B | IC50: 5.6 µM[7] |
Table 2: Anti-proliferative Activity of Selected LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay Duration |
| ORY-1001 | MV-4-11 | Acute Myeloid Leukemia (AML) | Sub-nanomolar range (differentiation assay) | Not Specified[2] |
| GSK2879552 | Variety of AML cell lines | Acute Myeloid Leukemia (AML) | Average EC50: 137 nM | 10 days[6] |
| HCI-2509 | A549, H1299, H460, etc. | Lung Adenocarcinoma | 0.3 - 5 µM | 48 hours[8] |
| SP-2577 (Seclidemstat) | TC-32 | Ewing Sarcoma | IC50: 3.3 µM | Not Specified[9] |
| CC-90011 (Pulrodemstat) | TC-32 | Ewing Sarcoma | IC50: 36 µM | Not Specified[9] |
| Compound 18s | MGC-803 | Gastric Cancer | IC50: 1.13 µM | Not Specified[10] |
| Compound X43 | A549 | Lung Cancer | IC50: 1.62 µM | Not Specified |
| Compound X43 | THP-1 | Acute Myeloid Leukemia (AML) | IC50: 1.21 µM | Not Specified |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48 to 96 hours. The incubation time should be optimized based on the cell line's doubling time.
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For SRB assay: Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. Wash the plates five times with water and air dry. Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash the plates five times with 1% acetic acid and air dry. Dissolve the bound dye with 200 µL of 10 mM Tris base solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 560 nm for SRB) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol is used to confirm the on-target effect of this compound by assessing the levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels. An increase in these methylation marks upon treatment with this compound confirms target engagement.
Visualizations
Signaling Pathways Influenced by LSD1
Experimental Workflow for Determining Working Concentration
Disclaimer: The provided concentration ranges and protocols are intended as a starting point. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
- 1. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-22 is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. These application notes provide detailed information on the solubility of this compound, protocols for its preparation in various solvents for both in vitro and in vivo studies, and an overview of the LSD1 signaling pathway.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrF₂N |
| Molecular Weight | 248.07 g/mol |
| CAS Number | 2821068-05-5 |
Solubility Data
| Solvent | Solubility |
| DMSO | 10 mM[1] |
| Ethanol | Data not available |
| PBS | Data not available |
| Water | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 0.248 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: General Protocol for Preparation of this compound Formulation for In Vivo Studies
This protocol provides a general guideline for formulating this compound for administration in animal models. The optimal formulation may vary depending on the animal model and route of administration and should be determined empirically. It is recommended to prepare the final working solution fresh on the day of use.
Materials:
-
This compound stock solution in DMSO (as prepared in Protocol 1)
-
Co-solvents such as PEG300, Tween-80, or Solutol® HS 15
-
Vehicle (e.g., saline, corn oil, or 5% dextrose in water)
-
Sterile tubes
-
Vortex mixer
Example Formulation (for oral administration): This is a general example and may require optimization.
-
Start with the 10 mM this compound stock solution in DMSO.
-
A common formulation approach for poorly soluble compounds is a vehicle containing DMSO, a surfactant, a polymer, and a saline solution. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the formulation, first mix the DMSO stock with PEG300.
-
Add Tween-80 and vortex thoroughly.
-
Finally, add the saline solution and mix until a clear and homogenous solution is obtained.
-
The final concentration of this compound should be calculated based on the desired dosage for the animal model.
-
Administer the formulation to the animals immediately after preparation.
Note: Always observe the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
Signaling Pathway and Mechanism of Action
LSD1 is a flavin-dependent monoamine oxidase that functions as a histone demethylase. It plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound can lead to the re-expression of silenced tumor suppressor genes and inhibit the expression of oncogenes, thereby exerting its anti-cancer effects.
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. Its inhibition affects multiple cancer-related signaling pathways.
Caption: this compound inhibits LSD1, impacting downstream oncogenic pathways.
Experimental Workflow
The following diagram outlines a typical workflow for utilizing this compound in a cell-based experiment.
Caption: Workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for Lsd1-IN-22 Stability Assessment
Topic: Lsd1-IN-22 Stability in DMSO and Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone and non-histone proteins.[1][2][3] LSD1 is a key regulator of gene expression and is implicated in various cellular processes, including cell differentiation, proliferation, and the cell cycle.[4][5][6] Its dysregulation is associated with numerous cancers, making it a significant target for therapeutic intervention.[7][8][9]
The stability of a small molecule inhibitor like this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and in complex biological matrices like cell culture media is a critical parameter for the reliability and reproducibility of in vitro and in vivo experimental results. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts. These application notes provide a comprehensive guide to assessing the stability of this compound, ensuring the integrity of experimental outcomes.
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following tables provide a template for how such data should be structured and presented. Researchers should perform the described protocols to generate data specific to their experimental conditions.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time Point | % Remaining this compound at -80°C | % Remaining this compound at -20°C | % Remaining this compound at 4°C | % Remaining this compound at Room Temperature |
| 0 h | 100% | 100% | 100% | 100% |
| 24 h | Data | Data | Data | Data |
| 48 h | Data | Data | Data | Data |
| 72 h | Data | Data | Data | Data |
| 1 week | Data | Data | Data | Data |
| 1 month | Data | Data | Data | Data |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time Point | % Remaining this compound in DMEM + 10% FBS | % Remaining this compound in RPMI-1640 + 10% FBS |
| 0 h | 100% | 100% |
| 2 h | Data | Data |
| 4 h | Data | Data |
| 8 h | Data | Data |
| 12 h | Data | Data |
| 24 h | Data | Data |
| 48 h | Data | Data |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reliable stability data.[10][11][12] The following protocols are adapted from established guidelines for small molecule stability testing.[13]
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the short-term and long-term stability of this compound in DMSO at various storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple tubes for each storage condition to avoid freeze-thaw cycles.
-
Store the aliquots at -80°C, -20°C, 4°C, and room temperature.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a biologically relevant matrix under standard cell culture conditions.
Materials:
-
This compound DMSO stock solution
-
Cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
37°C incubator with 5% CO2
-
HPLC system or LC-MS/MS for analysis
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with this compound from the DMSO stock to a final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to minimize solvent effects.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately stop any potential degradation by adding 3-4 volumes of cold protein precipitation solution.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
Visualizations
LSD1 Signaling Pathway
Caption: LSD1-mediated gene regulation and its inhibition.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: more than demethylation of histone lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. seed.nih.gov [seed.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Lsd1-IN-22 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-22 is a potent inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] LSD1 is overexpressed in a variety of cancers, including hematological malignancies, lung, breast, and prostate cancers, making it an attractive therapeutic target.[1] Inhibition of LSD1 has been shown to suppress cell proliferation, induce differentiation, and trigger apoptosis in cancer cells, highlighting the potential of LSD1 inhibitors as anti-cancer agents.[2][3] These application notes provide detailed protocols for utilizing this compound in common proliferation assays to assess its anti-proliferative effects on cancer cell lines.
Mechanism of Action
LSD1 acts as a transcriptional co-repressor by demethylating mono- and di-methylated H3K4, a histone mark associated with active gene transcription.[4] By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to an increase in H3K4 methylation at the promoter regions of target genes. This, in turn, can lead to the re-expression of tumor suppressor genes and cell cycle inhibitors.
One of the key mechanisms by which LSD1 inhibition suppresses proliferation is through the induction of cell cycle arrest. Studies have shown that inhibition of LSD1 leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[4] p21 plays a crucial role in halting the cell cycle at the G1/S transition by inhibiting the activity of cyclin-CDK2 and cyclin-CDK4/6 complexes.[2][4] LSD1 can directly bind to the promoter of the CDKN1A gene and suppress its transcription; therefore, inhibition of LSD1 relieves this repression, allowing for p21 expression and subsequent cell cycle arrest.[4] Furthermore, LSD1 inhibition has been shown to downregulate the expression of Cyclin D1, CDK2, CDK4, and CDK6, further contributing to the G1 phase arrest.[2] Some studies have also reported a G2/M phase arrest mediated by the repression of the PLK1 pathway.[5][6]
Additionally, LSD1 is involved in regulating the transcription of genes essential for mitosis, such as MAD2 and BUBR1, which are components of the spindle assembly checkpoint.[7] Disruption of this regulation can lead to defects in chromosome segregation and ultimately inhibit cell division.
Caption: Signaling pathway of this compound in cell cycle arrest.
Data Presentation
| Inhibitor | Cell Line | Cancer Type | Proliferation Assay | IC50 (µM) | Reference |
| HCI-2509 | A549 | Lung Adenocarcinoma | Not Specified | ~1 | [8] |
| HCI-2509 | PC9 | Lung Adenocarcinoma | Not Specified | ~0.3 | [8] |
| SP-2577 (Seclidemstat) | TC-32 | Ewing's Sarcoma | CellTiter-Blue | 3.3 ± 0.7 | [9] |
| CC-90011 (Pulrodemstat) | TC-32 | Ewing's Sarcoma | CellTiter-Blue | 36 ± 23 | [9] |
| CC-90011 (Pulrodemstat) | U2OS | Osteosarcoma | CellTiter-Blue | 47 ± 11 | [9] |
| ORY-1001 (Iadademstat) | TC-32 | Ewing's Sarcoma | CellTiter-Blue | 178 ± 38 | [9] |
| ORY-1001 (Iadademstat) | U2OS | Osteosarcoma | CellTiter-Blue | 346 ± 3 | [9] |
| Compound 17i | MCF-7 | Breast Cancer | Not Specified | 0.065 | |
| Compound 17i | MGC-803 | Gastric Cancer | Not Specified | 0.065 | |
| Compound 17i | H460 | Lung Cancer | Not Specified | 0.065 | |
| Compound 17i | A549 | Lung Cancer | Not Specified | 0.065 | |
| Compound 17i | THP-1 | Acute Myeloid Leukemia | Not Specified | 0.065 |
Experimental Protocols
The following are detailed protocols for three common proliferation assays that can be adapted to evaluate the anti-proliferative effects of this compound. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of the compound.
General Considerations for this compound Preparation
-
Solubility: this compound is reported to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Caption: General experimental workflow for a proliferation assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and detected with a specific antibody.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
BrdU labeling solution (typically 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (if using a colorimetric substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance or fluorescence, depending on the detection method)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment duration with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-24 hours at 37°C, depending on the cell doubling time.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
If using a secondary antibody, incubate with the diluted secondary antibody for 1 hour at room temperature, followed by three washes.
-
Add the appropriate substrate and incubate until color or fluorescence develops.
-
If using a colorimetric substrate, add the stop solution.
-
-
Signal Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates (to prevent signal cross-talk)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion
This compound represents a promising tool for investigating the role of LSD1 in cancer cell proliferation. The provided protocols offer a framework for assessing its anti-proliferative activity. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental goals. The data generated from these assays will be crucial for understanding the therapeutic potential of this compound and for guiding further drug development efforts.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of LSD1 suppresses the proliferation, tumorigenicity and invasion of papillary thyroid carcinoma K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 7. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-22 (Oleacein) in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lsd1-IN-22, identified as Oleacein, a natural phenolic competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), for studying its function in breast cancer.
Introduction to this compound (Oleacein)
This compound, also known as Oleacein, is a bioactive compound found in extra virgin olive oil. It functions as a potent, FAD-competitive inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including breast cancer.[1][2] LSD1 plays a crucial role in tumorigenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][3] Inhibition of LSD1 by Oleacein presents a promising therapeutic strategy by targeting cancer cell proliferation, stemness, and potentially overcoming drug resistance.[1][2]
Mechanism of Action: Oleacein competitively binds to the FAD cofactor site of LSD1, inhibiting its demethylase activity.[1] This leads to an increase in the methylation marks H3K4me1/2, which are associated with gene transcription. In the context of breast cancer stem cells, Oleacein has been shown to disrupt the LSD1/RCOR1/CoREST co-repressor complex, leading to the downregulation of the pluripotency factor SOX2, a key driver of cancer stem cell phenotype.[1][2]
Quantitative Data
The following table summarizes the known quantitative data for this compound (Oleacein) and other relevant LSD1 inhibitors in breast cancer studies.
| Inhibitor | Breast Cancer Cell Line | Assay Type | IC50 Value | Reference |
| This compound (Oleacein) | - (in vitro) | LSD1 enzymatic assay | 2.5 µM | [1][2] |
| GSK-LSD1 | MCF-7 | Doxorubicin co-treatment | Sensitizes cells, reducing Doxorubicin IC50 from 0.64 to 0.28 µM | [4] |
| GSK-LSD1 | MDA-MB-468 | Doxorubicin co-treatment | Sensitizes cells, reducing Doxorubicin IC50 from 0.37 to 0.26 µM | [4] |
| ORY-1001 (Iadademstat) | TNBC and HER2-positive cells | Cell Proliferation | Not specified | [1] |
| Salvianolic acid B | MDA-MB-231 | Cell Proliferation (24h) | 54.98 µM | [1] |
| Capsaicin | Breast cancer cells | LSD1 enzymatic assay | 0.6 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the function of LSD1 using this compound (Oleacein) in breast cancer are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound (Oleacein) on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (Oleacein) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of this compound (Oleacein) in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is to assess the effect of this compound (Oleacein) on the protein levels of LSD1, its histone targets (H3K4me2, H3K9me2), and downstream signaling molecules (e.g., SOX2).
Materials:
-
Breast cancer cells
-
This compound (Oleacein)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-H3K9me2, anti-SOX2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate breast cancer cells and treat with desired concentrations of this compound (Oleacein) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate the effect of this compound (Oleacein) on the binding of LSD1 to the promoter regions of its target genes (e.g., SOX2).
Materials:
-
Breast cancer cells
-
This compound (Oleacein)
-
Formaldehyde (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Primary antibody (e.g., anti-LSD1, anti-H3K4me2, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters
Procedure:
-
Treat breast cancer cells with this compound (Oleacein) or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the primary antibody (anti-LSD1, anti-H3K4me2, or IgG control).
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of target DNA sequences by qPCR using primers specific for the promoter regions of interest.
Visualizations
Signaling Pathway of LSD1 in Breast Cancer
Caption: LSD1 signaling pathways in breast cancer and the inhibitory action of this compound (Oleacein).
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for investigating the effects of this compound (Oleacein) on breast cancer cells.
Logical Relationship of LSD1 Inhibition in Breast Cancer Stem Cells
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysine-specific demethylase 1 (LSD1) is highly expressed in ER-negative breast cancers and a biomarker predicting aggressive biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-22 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In various hematological malignancies, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to the maintenance of a leukemic stem cell phenotype by blocking cellular differentiation and promoting proliferation.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse this differentiation block and induce anti-leukemic effects.[3][4][5]
This document provides detailed application notes and experimental protocols for the investigation of Lsd1-IN-22, a putative novel LSD1 inhibitor, in the context of leukemia research. While specific data for "this compound" is not currently available in the public domain, the methodologies and expected outcomes are based on extensive research conducted with other well-characterized, potent, and selective LSD1 inhibitors such as GSK2879552, INCB059872, and ORY-1001.[4][6][7] Researchers should adapt and validate these protocols for this compound accordingly.
Mechanism of Action of LSD1 Inhibitors in Leukemia
LSD1 inhibitors exert their anti-leukemic effects through a multi-faceted mechanism of action that involves both the catalytic and scaffolding functions of the LSD1 protein.
-
Reactivation of Myeloid Differentiation Programs: LSD1 is a key component of repressive complexes that silence genes required for myeloid differentiation. One critical interaction is with the transcription factor GFI1 (Growth Factor Independent 1). The LSD1/GFI1 complex represses the expression of downstream targets that promote myeloid differentiation.[8] LSD1 inhibitors disrupt this complex, leading to the activation of key myeloid transcription factors such as PU.1 and C/EBPα.[9] This, in turn, drives the expression of genes associated with mature myeloid cells, inducing differentiation of leukemic blasts.[1][9]
-
Induction of Apoptosis and Cell Cycle Arrest: By promoting differentiation, LSD1 inhibitors can lead to cell cycle arrest, primarily in the G0/G1 phase, and subsequently induce apoptosis in leukemia cells.[9]
-
Targeting Leukemic Stem Cells (LSCs): LSD1 is highly expressed in LSCs and is crucial for their self-renewal and maintenance.[1] Inhibition of LSD1 has been shown to diminish the clonogenic and repopulating potential of AML LSCs.[1][3]
Data Presentation: Efficacy of LSD1 Inhibitors in Leukemia Cell Lines
The following table summarizes the anti-proliferative and differentiation-inducing activity of various well-characterized LSD1 inhibitors in common AML cell lines. It is anticipated that this compound, as an LSD1 inhibitor, would exhibit a similar activity profile. Researchers should perform dose-response studies to determine the specific IC50 and EC50 values for this compound.
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| GSK2879552 | MOLM-13 | Proliferation (10 days) | 137 ± 30 (average across 20 cell lines) | [10] |
| THP-1 | CD86 Induction (Flow Cytometry) | 23 ± 4 | [10] | |
| MOLM-13 | CD11b Induction (Flow Cytometry) | 44 ± 4 | [10] | |
| INCB059872 | THP-1 | Proliferation | Growth defect observed at 25 nM | [11] |
| ORY-1001 | Various AML | Differentiation | < 1 | [12] |
| MLL-rearranged AML | Colony Formation | Potent Inhibition | [10] | |
| IMG-7289 | GMP-MLL-AF9 | Proliferation (3 days) | ~10 | [13][14] |
| LSK-MLL-AF9 | Proliferation (3 days) | >1000 | [13][14] |
Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition in Leukemia
Caption: Signaling pathway of this compound in leukemia.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. oryzon.com [oryzon.com]
- 8. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Administration of LSD1 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and the modulation of the tumor microenvironment.[1][2] Its enzymatic activity, which includes the demethylation of histone and non-histone proteins, plays a crucial role in regulating gene transcription.[1][3] Overexpression of LSD1 has been observed in a variety of cancers, making it an attractive therapeutic target.[4][5] Consequently, numerous LSD1 inhibitors have been developed and are currently under investigation in preclinical and clinical settings.[1]
While specific in vivo administration data for the compound Lsd1-IN-22 (a KDM1/LSD1 inhibitor with a Ki of 98 nM) is not extensively documented in publicly available literature, a wealth of information exists for other structurally and functionally similar LSD1 inhibitors.[6] These data provide a strong foundation for designing and executing in vivo studies in mice. This document synthesizes the available information to provide detailed application notes and protocols for the administration of LSD1 inhibitors in murine models.
Data Presentation: Administration of LSD1 Inhibitors in Mice
The following table summarizes the administration routes, dosages, and treatment frequencies of various LSD1 inhibitors used in murine studies, as reported in the literature. This information can serve as a guide for designing experiments with novel or less-characterized LSD1 inhibitors.
| LSD1 Inhibitor | Mouse Model | Administration Route | Dosage & Frequency | Reference |
| IMG-7289 | Myeloproliferative Neoplasm (MPN) | Oral gavage | Once daily | [7] |
| GSK2879552 | Castration-Resistant Prostate Cancer (CRPC) Xenograft | Not specified | Not specified | [8] |
| ORY-1001 | Castration-Resistant Prostate Cancer (CRPC) Xenograft | Not specified | Not specified | [8] |
| i-BET762 (in combination with ORY-1001) | Castration-Resistant Prostate Cancer (CRPC) Xenograft | Not specified | Not specified | [8] |
| Bomedemstat (IMG-7289) | Small Cell Lung Cancer (SCLC) Syngeneic Model | Oral gavage | Not specified | [9] |
| DDP_38003 | Melanoma | Systemic | Not specified | [10] |
| T-448 | NMDAR hypofunction mouse model | Not specified | Not specified | [11] |
| Tranylcypromine (TCP) (in combination with ATRA) | Acute Myeloid Leukemia (AML) in NOD-SCID mice | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration of an LSD1 Inhibitor in a Xenograft Mouse Model
This protocol provides a generalized methodology for the administration of an LSD1 inhibitor via oral gavage to mice bearing subcutaneous xenograft tumors.
1. Materials:
- LSD1 inhibitor
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as specified for the compound)
- Sterile water
- Gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Animal balance
- Calipers
2. Procedure:
- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
- Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Formulation Preparation: Prepare the LSD1 inhibitor formulation by suspending the compound in the appropriate vehicle. Ensure the formulation is homogenous before each administration. A fresh preparation is recommended for each day of dosing.
- Dosage Calculation: Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose.
- Administration:
- Gently restrain the mouse.
- Insert the gavage needle carefully into the esophagus.
- Slowly administer the calculated volume of the formulation.
- Monitor the mouse for any signs of distress during and after the procedure.
- Treatment Schedule: Administer the LSD1 inhibitor and vehicle according to the planned schedule (e.g., once daily, five days a week).
- Monitoring:
- Continue to monitor tumor growth and body weight regularly throughout the study.
- Observe the mice for any clinical signs of toxicity.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Visualizations
Signaling Pathway
Caption: LSD1-mediated demethylation of p53 and its inhibition.
Experimental Workflow
Caption: Typical workflow for an in vivo efficacy study of an LSD1 inhibitor.
Discussion and Considerations
The administration of LSD1 inhibitors in mice requires careful consideration of the compound's physicochemical properties, the chosen animal model, and the experimental endpoints.
-
Formulation: The choice of vehicle is critical for ensuring the bioavailability of the LSD1 inhibitor. Preliminary formulation screening may be necessary to identify a suitable vehicle that solubilizes or suspends the compound effectively. A patent for an LSD1 inhibitor suggests formulations can include diluents like lactose.[5]
-
Toxicity: LSD1 inhibitors can have on-target toxicities, such as thrombocytopenia.[11] Therefore, it is crucial to monitor the health of the animals closely during the study. Dose-finding studies may be required to determine the maximum tolerated dose (MTD).
-
Combination Therapies: LSD1 inhibitors have shown promise in combination with other anti-cancer agents, such as immune checkpoint inhibitors (e.g., anti-PD-1) and other epigenetic modifiers.[1][9] The experimental design should account for the appropriate timing and dosage of each agent in a combination therapy regimen.
-
Pharmacokinetics and Pharmacodynamics: To understand the relationship between drug exposure and efficacy, it is advisable to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies. PK studies measure the concentration of the drug in the plasma and tissues over time, while PD studies assess the biological effect of the drug on its target (e.g., changes in histone methylation marks).
Conclusion
While specific in vivo administration protocols for this compound are not yet widely published, the extensive research on other LSD1 inhibitors provides a robust framework for designing and conducting preclinical studies in mice. By leveraging the existing knowledge on formulation, dosing, and potential toxicities, researchers can effectively evaluate the therapeutic potential of novel LSD1 inhibitors in various disease models. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community engaged in the development of this promising class of epigenetic drugs.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. p53-Targeted LSD1 Functions in Repression of Chromatin Structure and Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190307736A1 - Formulations of an lsd1 inhibitor - Google Patents [patents.google.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing chromatin immunoprecipitation (ChIP) coupled with Lsd1-IN-22 treatment. Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator involved in carcinogenesis and cancer development, making it a critical target for therapeutic intervention.[1] this compound is a potent inhibitor of LSD1, which primarily functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] Inhibition of LSD1 can lead to changes in gene expression that affect cell proliferation, differentiation, and apoptosis.[1][4]
This document outlines detailed protocols for ChIP-qPCR and ChIP-seq experiments following this compound treatment, enabling researchers to investigate the genome-wide effects of LSD1 inhibition on histone methylation and transcription factor binding.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Histone Marks
| Histone Mark | Expected Change with this compound Treatment | Rationale |
| H3K4me1/2 | Increase | LSD1 removes methyl groups from H3K4me1/2; inhibition by this compound will lead to an accumulation of this mark.[2][5] |
| H3K9me1/2 | Increase or Decrease (context-dependent) | LSD1 can also demethylate H3K9me1/2, often in the context of androgen receptor signaling. The effect of inhibition can be context-dependent.[2][6][7] |
| H3K27ac | Variable | Changes in H3K27ac are often downstream of changes in H3K4 methylation and can indicate active or poised enhancers. |
Table 2: Sample Data from a Hypothetical ChIP-qPCR Experiment
| Target Gene Promoter | Antibody | Fold Enrichment (this compound vs. Vehicle) | p-value |
| Gene A (Tumor Suppressor) | H3K4me2 | 4.2 | <0.01 |
| Gene B (Oncogene) | H3K4me2 | 0.8 | >0.05 |
| Gene C (Housekeeping) | IgG | 1.1 | >0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 60-80% confluency at the time of harvesting.[8] The optimal cell number will vary depending on the cell type and the specific ChIP protocol.
-
This compound Treatment: The day after seeding, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). The incubation time and concentration should be optimized for each cell line and experimental goal. A typical treatment duration can range from 24 to 48 hours.[9]
-
Harvesting: After treatment, harvest the cells for the ChIP procedure.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.[9][10]
-
Incubate for 10 minutes at room temperature with gentle swirling.[9][10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[10]
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.[11][12]
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[13] The optimal shearing conditions should be determined empirically for each cell type.[13]
3. Immunoprecipitation
-
Pre-clear the sheared chromatin with Protein A/G magnetic beads to reduce non-specific background.[13]
-
Incubate the pre-cleared chromatin with the primary antibody of interest (e.g., anti-H3K4me2, anti-LSD1) or a negative control (e.g., IgG) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washes and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[12]
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours or overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[12]
-
Purify the DNA using a spin column or phenol-chloroform extraction.[12]
Protocol 3: Analysis by qPCR (ChIP-qPCR) and Sequencing (ChIP-seq)
ChIP-qPCR:
-
Use the purified DNA as a template for quantitative real-time PCR (qPCR).
-
Design primers to amplify specific genomic regions of interest (e.g., promoters of target genes).[8]
-
Calculate the enrichment of the target protein at specific loci relative to a negative control region and the input DNA.[13]
ChIP-seq:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genome-wide binding sites of the protein of interest and assess global changes in histone modifications.
Mandatory Visualizations
References
- 1. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whatisepigenetics.com [whatisepigenetics.com]
- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Lsd1-IN-22 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[1][2][3]. Its involvement in the regulation of gene expression has implicated it in a variety of diseases, particularly cancer, making it a promising target for therapeutic intervention[1][2]. Lsd1-IN-22 is a potent inhibitor of LSD1 with a reported Ki value of 98 nM. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel LSD1 inhibitors. Detailed protocols for common HTS assays and data for relevant LSD1 inhibitors are included to facilitate assay development and data interpretation.
Signaling Pathways Involving LSD1
LSD1 functions within large multiprotein complexes to regulate gene expression. Its activity is context-dependent and can lead to either gene repression or activation.
-
Transcriptional Repression: As a component of the CoREST and NuRD complexes, LSD1 demethylates H3K4me1/2, which are marks associated with active enhancers and promoters, leading to transcriptional repression[1]. This is a primary mechanism by which LSD1 regulates gene expression.
-
Transcriptional Activation: In concert with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, repressive histone marks, resulting in transcriptional activation[4][5].
-
Oncogenic Pathways: LSD1 is frequently overexpressed in various cancers and has been shown to be a key player in oncogenic pathways[1][2]. For instance, it can be involved in the PI3K/AKT and EGF signaling pathways, promoting cell migration and proliferation[6]. Inhibition of LSD1 has been shown to disrupt these pathways and suppress tumor growth[5][7].
Below are diagrams illustrating the core signaling pathway of LSD1 and a general workflow for a high-throughput screening assay.
Caption: LSD1 core signaling pathways.
Caption: HTS workflow for LSD1 inhibitors.
Quantitative Data for LSD1 Inhibitors
The following table summarizes the in vitro activity of this compound and other commonly used LSD1 inhibitors. This data can be used as a reference for comparing the potency of newly identified compounds.
| Compound | Assay Type | Target | IC50 | EC50 | Ki | Reference |
| This compound | - | LSD1 | - | - | 98 nM | Commercially available data |
| Iadademstat (ORY-1001) | HTRF | LSD1 | 0.017 nM | - | - | [1] |
| Cell Viability (MOLM-13) | - | - | 0.0003 µM | - | [1] | |
| GSK-2879552 | HTRF | LSD1 | 8.3 nM | - | - | [1] |
| Cell Viability (MOLM-13) | - | - | 0.25 µM | - | [1] | |
| Bomedemstat (IMG-7289) | HTRF | LSD1 | 3.0 nM | - | - | [1] |
| Cell Viability (MOLM-13) | - | - | 0.1 µM | - | [1] | |
| Pulrodemstat (CC-90011) | HTRF | LSD1 | 0.25 nM | - | - | [8] |
| Seclidemstat (SP-2577) | Enzyme Activity | LSD1 | 13 nM | - | 31 nM | [8] |
| Tranylcypromine (TCP) | HRP coupled | LSD1 | 5.6 µM | - | - | [1] |
| Cell Viability (MOLM-13) | - | - | > 2 µM | - | [1] |
Experimental Protocols
Two common and robust HTS assays for screening LSD1 inhibitors are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Horseradish Peroxidase (HRP) coupled assay. These assays are readily adaptable for use with this compound as a control compound.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This homogeneous assay format is highly sensitive and suitable for HTS. It measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1.
Principle:
A biotinylated H3K4me1/2 peptide substrate is incubated with the LSD1 enzyme. Upon demethylation, a terbium (Tb)-conjugated antibody specific for the demethylated product and a streptavidin-conjugated fluorophore (e.g., AF488) are added. When the antibody binds to the demethylated peptide, the terbium donor and the fluorophore acceptor are brought into close proximity, resulting in a FRET signal that can be measured.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 or H3(1-21)K4me2 peptide substrate
-
This compound (as a positive control inhibitor)
-
TR-FRET detection reagents:
-
Tb-conjugated anti-unmethylated H3K4 antibody
-
Streptavidin-AF488 (or other suitable acceptor)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 0.01% BSA, 0.01% Tween-20
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting from 10 mM is prepared.
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer (e.g., 6-12 nM final concentration)[9][10].
-
Prepare a 2X solution of the biotinylated H3K4 peptide substrate in assay buffer (concentration to be optimized, typically near the Km).
-
Prepare a 2X solution of the TR-FRET detection reagents in detection buffer.
-
-
Assay Procedure:
-
Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.
-
Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the demethylase reaction by adding 5 µL of the 2X peptide substrate solution to each well.
-
Incubate the reaction for 60-90 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 10 µL of the 2X TR-FRET detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader using an appropriate excitation wavelength (e.g., 340 nm) and measuring emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for AF488)[11].
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) * 10,000. Normalize the data to high (no inhibitor) and low (e.g., high concentration of this compound) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A Z' factor > 0.5 indicates a robust assay[9][10].
Horseradish Peroxidase (HRP) Coupled Assay
This is a continuous, absorbance- or fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Principle:
LSD1 catalyzes the demethylation of its substrate, producing an aldehyde and H₂O₂. The H₂O₂ is then used by HRP to oxidize a chromogenic or fluorogenic substrate (e.g., Amplex Red), resulting in a detectable signal.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me1/2 peptide or full-length histone H3 substrate
-
This compound (as a positive control inhibitor)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or other suitable HRP substrate)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5)
-
384-well clear or black assay plates (depending on the detection method)
-
Absorbance or fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer.
-
Prepare a 2X solution of the H3K4 substrate in assay buffer.
-
Prepare a detection master mix containing HRP and Amplex Red in assay buffer.
-
-
Assay Procedure:
-
Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the LSD1 enzyme and the H3K4 substrate to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the HRP/Amplex Red detection master mix.
-
-
Data Acquisition: Immediately begin reading the plate kinetically for 30-60 minutes at the appropriate wavelength (e.g., excitation 530-560 nm, emission 590 nm for Amplex Red) or take an endpoint reading after a fixed time.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Normalize the rates to high and low controls. Plot the normalized rates against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the function of LSD1 and for use as a reference compound in high-throughput screening campaigns aimed at discovering novel LSD1 inhibitors. The provided protocols for TR-FRET and HRP-coupled assays offer robust and scalable methods for such screens. The accompanying quantitative data and signaling pathway information will aid researchers in the design of their experiments and the interpretation of their results, ultimately accelerating the development of new therapeutics targeting LSD1.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lsd1-IN-22 experimental results
Welcome to the technical support center for Lsd1-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent Lysine-specific demethylase 1 (LSD1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene expression. This can result in the suppression of tumor growth, making it a compound of interest in cancer research.
Q2: What is the potency of this compound?
A2: this compound has a reported Ki value of 98 nM .
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to lead to an increase in the global levels of mono- and di-methylated H3K4 (H3K4me1/2), which are substrates of LSD1. This can be assessed by western blotting. Phenotypically, this compound has been shown to have anti-proliferative activity against certain cancer cells. Depending on the cell type and context, it may induce cell cycle arrest, differentiation, or apoptosis.
Q5: Are there known off-target effects for LSD1 inhibitors?
A5: While this compound is designed to be a specific inhibitor of LSD1, it is important to consider potential off-target effects common to this class of drugs. Some LSD1 inhibitors have shown affinities for other amine oxidases, such as monoamine oxidase A and B (MAO-A and MAO-B)[1]. It is recommended to perform counter-screening assays if off-target effects are suspected.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect on cell viability/proliferation. | 1. Incorrect inhibitor concentration: The effective concentration can vary significantly between cell lines. 2. Cell line insensitivity: Not all cell lines are sensitive to LSD1 inhibition. 3. Degradation of the inhibitor: Improper storage or handling may lead to loss of activity. 4. Low cell density: Insufficient cell numbers may mask the anti-proliferative effects. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A typical starting range for potent LSD1 inhibitors is 0.1 - 10 µM in cell-based assays[2]. 2. Confirm LSD1 expression in your cell line via western blot or qPCR. 3. Ensure proper storage of this compound (solid at -20°C, DMSO stocks at -80°C). Prepare fresh dilutions from a stock solution for each experiment. 4. Ensure adequate cell seeding density to allow for measurable differences in proliferation. |
| No change in global H3K4me2 levels after treatment. | 1. Insufficient treatment duration or concentration: The effect on histone methylation may be time and dose-dependent. 2. Poor antibody quality: The antibody used for western blotting may not be specific or sensitive enough. 3. Ineffective nuclear extraction: The histone proteins may not be efficiently extracted. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to identify the optimal conditions for observing changes in H3K4me2 levels. 2. Use a validated antibody for H3K4me2 and ensure proper western blotting technique. 3. Use a high-quality nuclear extraction protocol to enrich for histone proteins. |
| High background or variability in fluorescence/luminescence-based assays. | 1. Compound interference: this compound may have intrinsic fluorescent or quenching properties. 2. DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with assay reagents. 3. Inconsistent cell seeding: Uneven cell distribution in multi-well plates is a common source of variability. | 1. Run a control with the compound in cell-free media to check for interference with the assay signal. 2. Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) and is consistent across all wells, including controls. 3. Pay close attention to cell seeding technique to ensure a uniform cell monolayer. Consider using automated cell dispensers for high-throughput screens. |
| Unexpected cell morphology or toxicity. | 1. Off-target effects: The observed phenotype may not be solely due to LSD1 inhibition. 2. Solvent toxicity: High concentrations of the vehicle (DMSO) can be toxic. | 1. Consider using a structurally different LSD1 inhibitor as a control to see if the same phenotype is observed. siRNA or shRNA-mediated knockdown of LSD1 can also help validate that the phenotype is on-target. 2. Include a vehicle-only control (e.g., media with the same final concentration of DMSO) in all experiments. |
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Lysine-specific demethylase 1 (LSD1/KDM1A) | General Knowledge |
| Ki | 98 nM | Vendor Datasheet |
| Solubility | 10 mM in DMSO | Vendor Datasheet |
Table 2: Comparison of Selected LSD1 Inhibitors
| Inhibitor | IC50 (LSD1) | Mechanism | Cellular Potency (Example) |
| This compound | Ki = 98 nM | Reversible (presumed) | Anti-proliferative activity in certain cancer cells. |
| Seclidemstat (SP-2577) | ~13 nM | Reversible | IC50 ~31 nM in some cancer cell lines. |
| ORY-1001 (Iadademstat) | <1 nM | Irreversible | Potent anti-proliferative effects in AML cell lines. |
| GSK2879552 | Potent | Irreversible | Nanomolar growth arrest in SCLC models[3]. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (e.g., 0.5%).
-
Include a vehicle-only control (media with DMSO) and a no-treatment control.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for Histone Methylation
This protocol describes how to assess the target engagement of this compound by measuring changes in H3K4me2 levels.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to enrich for histone proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel (a 15% gel is suitable for histones).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3 or another loading control.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the H3K4me2 signal to the total H3 signal.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Lsd1-IN-22 degradation in experiments
Welcome to the technical support center for Lsd1-IN-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent the degradation of this potent LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histones and other proteins.[1][2] By inhibiting LSD1, this compound can induce anti-proliferative effects in cancer cells.[2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase, and its inhibition can lead to changes in chromatin structure and gene transcription.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Short-term | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from supplier information.
For optimal results, prepare fresh working solutions from a frozen stock for each experiment.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide: Preventing this compound Degradation
Degradation of this compound during an experiment can lead to inconsistent and unreliable results. The following guide addresses common issues and provides solutions to minimize degradation.
Problem 1: Loss of this compound activity in aqueous solutions or cell culture media.
Possible Causes:
-
Hydrolysis: As a small molecule, this compound may be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.
-
Oxidation: this compound is an amine oxidase inhibitor and may be prone to oxidation, which can be catalyzed by components in the media or exposure to light and air.[6][7][8]
-
Binding to Plasticware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.[9][10]
Solutions:
-
pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 7.2-7.4), as significant deviations can accelerate degradation.
-
Fresh Solutions: Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Minimize Light Exposure: Protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.
-
Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and tubes to minimize adsorption.
-
Perform a Stability Test: If you suspect degradation in your specific experimental setup, you can perform a simple stability test. Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 6, 24, 48 hours) and then measure its concentration using a suitable analytical method like HPLC-MS.
Problem 2: Inconsistent results between experimental replicates.
Possible Causes:
-
Incomplete Solubilization: this compound may not be fully dissolved in the initial stock solution or may precipitate upon dilution in aqueous media.
-
Uneven Distribution in Multi-well Plates: Improper mixing can lead to variations in the concentration of the inhibitor across different wells.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound.
Solutions:
-
Ensure Complete Dissolution: After dissolving this compound in DMSO, vortex the solution thoroughly. When diluting in aqueous media, add the DMSO stock to the media and mix immediately and vigorously.
-
Proper Mixing: When adding this compound to multi-well plates, ensure thorough mixing by gently pipetting up and down or using a plate shaker.
-
Aliquot Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid the detrimental effects of repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations in pre-warmed, complete cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).
Protocol 2: In Vitro LSD1 Enzyme Inhibition Assay
This protocol is a general guideline and can be adapted based on the specific assay kit and detection method used.
-
Reagent Preparation:
-
Prepare the assay buffer according to the manufacturer's instructions.
-
Dilute the recombinant human LSD1 enzyme and the H3K4me2 peptide substrate to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the diluted LSD1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and proceed with the detection step as per the assay kit's instructions (e.g., fluorescence or luminescence measurement).
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lsd1-IN-22 and Cell Morphology
Welcome to the technical support center for researchers utilizing Lsd1-IN-22. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected effects on cell morphology observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology after treating our cells with this compound. Is this a known phenomenon?
A1: While specific documentation on the morphological effects of this compound is limited, it is plausible to observe such changes. Lysine-specific demethylase 1 (LSD1) is a critical regulator of gene expression, and its inhibition can lead to broad transcriptional reprogramming.[1][2] This can, in turn, affect various cellular processes that determine cell shape, adhesion, and cytoskeletal organization. LSD1 has been shown to regulate genes involved in cell adhesion and the organization of the cytoskeleton.[3] Therefore, alterations in cell morphology upon treatment with an LSD1 inhibitor like this compound are a potential, though not always documented, outcome.
Q2: What are the potential molecular mechanisms behind this compound-induced changes in cell morphology?
A2: LSD1 inhibition can influence cell morphology through several mechanisms:
-
Cytoskeletal Regulation: LSD1 directly controls the expression of genes that modulate the cytoskeleton. For instance, the gene encoding FILAMIN A, a key protein involved in mechanosensing and cytoskeletal structure, is a direct target of LSD1.[3] Inhibition of LSD1 could, therefore, alter the expression of such genes, leading to changes in the cytoskeletal architecture and cell shape.
-
Cell Adhesion and Extracellular Matrix: Studies have shown that LSD1 inhibition can lead to the downregulation of genes involved in extracellular structure organization and cell adhesion.[3] This can affect how cells attach to the substrate and to each other, resulting in altered morphology.
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Induction of Differentiation: LSD1 inhibitors are known to induce cellular differentiation in various cancer cell lines.[4] The process of differentiation is often accompanied by significant changes in cell morphology as cells acquire specialized functions and structures.
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Cell Cycle Arrest: Inhibition of LSD1 can lead to cell cycle arrest.[5] Prolonged arrest in a specific phase of the cell cycle can influence cell size and shape.
Q3: Could the observed morphological changes be a sign of cytotoxicity?
A3: It is important to distinguish between specific morphological changes due to the inhibitor's mechanism of action and general signs of cytotoxicity. While significant changes in morphology can be an indicator of cellular stress or impending cell death, they can also represent a specific phenotypic response to the drug. Key indicators of cytotoxicity include cell shrinkage, membrane blebbing, detachment from the culture surface, and the presence of apoptotic bodies. It is recommended to perform a cytotoxicity assay to assess cell viability alongside morphological analysis.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot unexpected morphological changes observed with this compound treatment.
Issue: Cells exhibit altered morphology (e.g., flattening, elongation, increased size, dendritic-like projections) after this compound treatment.
| Troubleshooting Step | Possible Cause | Recommended Action |
| 1. Verify Compound and Concentration | Incorrect compound or concentration. | Confirm the identity and purity of your this compound stock. Perform a dose-response experiment to determine if the morphological changes are concentration-dependent. |
| 2. Assess Cell Viability | Cytotoxicity. | Perform a cell viability assay (e.g., MTT, LDH release assay) to determine if the observed morphological changes are associated with cell death.[6] If significant cytotoxicity is observed, consider lowering the concentration of this compound. |
| 3. Characterize the Morphological Phenotype | On-target effect leading to cytoskeletal rearrangement or differentiation. | Use immunofluorescence staining to visualize key cytoskeletal components like F-actin (using Phalloidin), microtubules (using anti-tubulin antibodies), and intermediate filaments. This will help to characterize the specific nature of the morphological changes. |
| 4. Analyze Gene Expression | Altered transcription of genes controlling cell morphology. | Perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of genes known to be regulated by LSD1 and involved in cytoskeletal organization and cell adhesion (e.g., FLNA, genes for cadherins, integrins). |
| 5. Control for Off-Target Effects | The inhibitor may have off-target effects. | If possible, use another structurally different LSD1 inhibitor to see if the same morphological phenotype is induced. Alternatively, use siRNA or shRNA to knockdown LSD1 and observe if this phenocopies the inhibitor's effect. |
| 6. Optimize Cell Culture Conditions | Sub-optimal culture conditions exacerbating the drug effect. | Ensure that your cell line is healthy, free of contamination, and cultured under optimal conditions (e.g., correct medium, serum concentration, and passage number). |
Data Presentation
When quantifying morphological changes, it is crucial to present the data in a clear and structured format. Below is an illustrative example of how to tabulate such data.
Table 1: Hypothetical Quantitative Analysis of Morphological Changes in HCT116 Cells Treated with this compound (72h)
| Treatment Group | Cell Area (µm²) (Mean ± SD) | Aspect Ratio (Length/Width) (Mean ± SD) | Percentage of Cells with Protrusions (%) |
| Vehicle (DMSO) | 150.2 ± 12.5 | 1.2 ± 0.2 | 5.3 |
| This compound (1 µM) | 210.8 ± 20.1 | 2.5 ± 0.5 | 35.8 |
| This compound (5 µM) | 285.4 ± 31.7 | 3.8 ± 0.7 | 62.1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Proteins
This protocol describes the staining of F-actin and α-tubulin in adherent cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
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1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
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Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Phalloidin-Alexa Fluor 568 conjugate
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
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Wash the cells three times with PBS.
-
Incubate with the secondary antibody (Goat anti-mouse IgG, Alexa Fluor 488) and Phalloidin-Alexa Fluor 568 diluted in blocking buffer for 1 hour at room temperature in the dark.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
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Mount the coverslips onto glass slides using a mounting medium.
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Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathways and Workflows
Caption: LSD1 inhibition by this compound leads to altered gene expression, affecting cytoskeletal and adhesion genes, resulting in morphological changes.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Minimizing Variability in Lsd1-IN-22 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the potent Lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1). It has a reported in vitro Ki value of 98 nM. Its molecular formula is C9H8BrF2N and its CAS number is 2821068-05-5.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once reconstituted in DMSO, it should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of LSD1 inhibitors that I should be aware of?
A3: A significant source of variability and potential misinterpretation of results with LSD1 inhibitors can be their off-target effects. Due to structural similarities in the FAD-binding site, many LSD1 inhibitors also show activity against monoamine oxidase A (MAO-A) and MAO-B. It is crucial to assess the selectivity of this compound or include appropriate controls to account for any potential MAO-related effects in your experimental system.
Q4: How does the reversibility of an LSD1 inhibitor affect experimental outcomes?
A4: LSD1 inhibitors can be either reversible or irreversible. Irreversible inhibitors form a covalent bond with the FAD cofactor of LSD1, leading to a prolonged and often complete inhibition of the enzyme's activity. Reversible inhibitors, on the other hand, bind non-covalently and their effect can be diminished by washout or by changes in inhibitor concentration. The nature of inhibition (reversible vs. irreversible) can significantly impact the duration and magnitude of the observed biological effects. The class of inhibitor this compound belongs to should be considered when designing experiments and interpreting data.
Q5: Why do I observe different responses to this compound in different cell lines?
A5: The cellular response to LSD1 inhibition is highly context-dependent. This variability can be attributed to several factors, including:
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Basal LSD1 expression and activity levels: Cell lines with higher reliance on LSD1 for their survival or proliferation may be more sensitive.
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Genetic background: The presence of specific mutations or alterations in pathways that interact with LSD1 signaling can influence the outcome.
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Compensatory mechanisms: Some cell lines may have redundant pathways that can compensate for the loss of LSD1 activity.
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Cellular state: The differentiation state and proliferative capacity of the cells can also impact their response to LSD1 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell number can significantly impact the calculated IC50. Use a cell counter for accurate seeding. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. The effect of this compound on cell viability may be time-dependent. |
| Edge Effects in Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or a control solution. |
| Cell Line Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Serum Lot Variability | If using fetal bovine serum (FBS), test different lots to ensure consistency, as lot-to-lot variation can affect cell growth and drug response. |
Issue 2: Variability in Western Blot results for histone methylation marks.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibodies for specificity and optimal dilution. Run control experiments with known positive and negative samples. |
| Inconsistent Protein Loading | Quantify total protein concentration accurately using a reliable method (e.g., BCA assay) and load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH, or total histone H3) to normalize your data.[1] |
| Inefficient Histone Extraction | Use a histone extraction protocol optimized for your cell type to ensure efficient recovery of histone proteins. |
| Variable Drug Treatment Time | The effect of this compound on histone methylation is time-dependent. Perform a time-course experiment to determine the optimal treatment duration for observing changes in H3K4me2 or H3K9me2 levels. |
| Incomplete Transfer | Optimize transfer conditions (time, voltage, buffer) to ensure complete transfer of histone proteins, which are small and can sometimes be difficult to retain on the membrane. |
Issue 3: Low or inconsistent enrichment in Chromatin Immunoprecipitation (ChIP) experiments.
| Potential Cause | Troubleshooting Step |
| Inefficient Cross-linking | Optimize the formaldehyde cross-linking time and concentration for your specific cell type. Insufficient cross-linking will result in weak pull-down, while over-cross-linking can mask epitopes. |
| Suboptimal Sonication | Titrate sonication conditions to achieve chromatin fragments in the desired size range (typically 200-800 bp). Inconsistent fragment sizes can lead to variability in ChIP efficiency.[2] |
| Poor Antibody Quality | Use a ChIP-validated antibody against LSD1 or the histone mark of interest. Test the antibody in a pilot experiment to confirm its ability to immunoprecipitate the target protein. |
| Insufficient Cell Number | Ensure you are starting with a sufficient number of cells to obtain enough chromatin for each ChIP reaction. The required cell number will depend on the abundance of the target protein. |
| High Background | Include a negative control IgG antibody in your experiment to assess the level of non-specific binding. Optimize washing steps to reduce background signal.[3] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range for potent LSD1 inhibitors is from 1 nM to 10 µM.
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Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
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Incubation: Incubate the plate for a predetermined time (e.g., 48, 72, or 96 hours).
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MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis of Histone Methylation
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Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
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Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA assay.
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SDS-PAGE: Denature the histone extracts in Laemmli buffer and separate the proteins on an appropriate percentage SDS-PAGE gel (e.g., 15-18%).
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.[1]
Chromatin Immunoprecipitation (ChIP)
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Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.[2]
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Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against LSD1 or a histone mark of interest, or with a negative control IgG.
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Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
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Washing: Wash the beads extensively to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by incubating at 65°C.
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DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
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Analysis: Analyze the enriched DNA by qPCR or prepare it for next-generation sequencing (ChIP-seq).[3]
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following tables provide representative data for potent and selective LSD1 inhibitors with similar mechanisms of action to illustrate expected experimental outcomes.
Table 1: Illustrative IC50 Values of Potent LSD1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Representative LSD1 Inhibitor | Illustrative IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | ORY-1001 | <1 |
| MOLM-13 | Acute Myeloid Leukemia | GSK2879552 | ~20 |
| NCI-H526 | Small Cell Lung Cancer | ORY-1001 | <1 |
| A549 | Non-Small Cell Lung Cancer | HCI-2509 | ~3000 |
| MCF-7 | Breast Cancer | RN-1 | ~100,000 |
| OVCAR3 | Ovarian Cancer | S2101 | ~200,000 |
Note: IC50 values are highly dependent on the specific inhibitor, cell line, and assay conditions.
Table 2: Illustrative Effects of Potent LSD1 Inhibitors on Histone Methylation
| Cell Line | Treatment (Potent LSD1i) | Change in H3K4me2 | Change in H3K9me2 |
| NB4 (AML) | 1 µM for 48h | Increased | Increased |
| SKOV3 (Ovarian) | 10 µM TCP for 72h | Increased | Not Reported |
| Bone Marrow Cells | Bomedemstat | Increased | Increased |
Note: The direction and magnitude of change in histone methylation can be gene- and cell-type specific.[1]
Visualizations
References
Lsd1-IN-22 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lsd1-IN-22 in various experimental assays. The information is designed to help identify and resolve potential issues related to assay interference and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to alterations in gene expression. The enzymatic reaction of LSD1 involves the reduction of FAD to FADH2, which is then reoxidized by molecular oxygen to produce hydrogen peroxide (H2O2) and formaldehyde as byproducts.[1][3][4]
Q2: In which types of assays is this compound typically used?
This compound is primarily used in a variety of in vitro and cellular assays to study the biological roles of LSD1 and to assess the therapeutic potential of LSD1 inhibition. Common assays include:
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Biochemical Assays: To determine the potency and selectivity of this compound against purified LSD1 enzyme.
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Cell-Based Assays: To evaluate the effects of this compound on cell proliferation, differentiation, and gene expression in cancer and other disease models.
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Target Engagement Assays: To confirm that this compound is interacting with LSD1 within the cellular context.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in a peroxidase-coupled assay.
Question: I am observing significant variability in the IC50 values for this compound when using a horseradish peroxidase (HRP)-coupled assay that measures hydrogen peroxide (H2O2) production. What could be the cause?
Possible Causes and Solutions:
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Direct Interference with HRP: Many small molecules can directly inhibit or interfere with the activity of horseradish peroxidase, leading to a false-positive signal that appears as LSD1 inhibition.[5] This is a common source of artifacts in peroxidase-coupled assays.
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Redox Properties of this compound: If this compound has antioxidant or reducing properties, it could scavenge the H2O2 produced by the LSD1 reaction, leading to an apparent inhibition of the enzyme.
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Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay components.
Troubleshooting Steps:
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Run an HRP-Inhibition Control: Perform the assay in the absence of LSD1 enzyme but in the presence of a known amount of H2O2 and varying concentrations of this compound. This will determine if your compound directly inhibits HRP.
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Use an Orthogonal Assay: It is critical to confirm your findings using an assay with a different detection method that does not rely on HRP or H2O2 detection.[5] Recommended orthogonal assays include:
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Antibody-based (ELISA-style) assays: These assays, such as DELFIA or other fluorometric methods, directly measure the demethylated histone substrate and are not dependent on the detection of reaction byproducts.[5][6]
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Mass Spectrometry-based assays: This method directly measures the conversion of the methylated substrate to the demethylated product and is considered a gold standard for confirming inhibitor activity.[5]
-
-
Assess Compound Aggregation: Test this compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize aggregation.
Issue 2: this compound is potent in a biochemical assay but shows weak activity in a cellular assay.
Question: My this compound compound shows nanomolar potency against purified LSD1, but I need micromolar concentrations to see an effect on H3K4 methylation levels in my cell line. Why is there a discrepancy?
Possible Causes and Solutions:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
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Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
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Protein Binding: High binding to plasma proteins in the cell culture medium or to other intracellular proteins can reduce the free concentration of the compound available to inhibit LSD1.
Troubleshooting Steps:
-
Assess Cellular Uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound over time.
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments with known efflux pump inhibitors to see if the cellular potency of this compound increases.
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Evaluate Metabolic Stability: Incubate this compound with liver microsomes or cell lysates and measure its degradation over time.
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Measure Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or chromatin immunoprecipitation (ChIP) to confirm that this compound is binding to LSD1 in the cell and modulating histone marks at specific gene loci.
Issue 3: Unexpected off-target effects are observed at higher concentrations of this compound.
Question: At concentrations above 10 µM, I am observing cellular effects that are not consistent with LSD1 inhibition. What could be the reason?
Possible Causes and Solutions:
-
Inhibition of other Amine Oxidases: LSD1 belongs to the flavin-dependent amine oxidase family, which also includes LSD2 (KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B).[7] Some LSD1 inhibitors can show cross-reactivity with these enzymes, especially at higher concentrations.
-
Non-specific Cytotoxicity: High concentrations of any compound can lead to non-specific cellular toxicity.
Troubleshooting Steps:
-
Selectivity Profiling: Test this compound in biochemical assays against related enzymes like LSD2, MAO-A, and MAO-B to determine its selectivity profile.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound in your cellular assays to identify the lowest effective concentration and to distinguish specific from non-specific effects.
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Use a Structurally Unrelated LSD1 Inhibitor: Compare the cellular phenotype induced by this compound with that of a different, structurally unrelated LSD1 inhibitor to see if the effects are consistent with on-target inhibition.
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CRISPR/Cas9 Knockout Control: The most definitive way to confirm on-target effects is to compare the phenotype of this compound treatment with the phenotype of LSD1 genetic knockout or knockdown in the same cell line.[8]
Data Presentation
Table 1: Comparison of Common LSD1 Assay Methods
| Assay Type | Principle | Advantages | Potential for Interference |
| Peroxidase-Coupled | Indirectly measures H2O2 byproduct | High-throughput, cost-effective | High (interference with HRP, redox-active compounds)[5] |
| HTRF | Time-Resolved FRET between antibody and substrate | Homogeneous, high-throughput | Moderate (light scattering, quenching compounds) |
| Antibody-Based (ELISA) | Directly detects demethylated product | High specificity, low interference from byproducts[6] | Lower throughput, antibody-dependent |
| Mass Spectrometry | Directly measures substrate and product | Gold standard, highly accurate, low interference | Low throughput, requires specialized equipment |
Experimental Protocols
Protocol 1: HRP-Inhibition Control Assay
This protocol is designed to test for direct inhibition of horseradish peroxidase by this compound.
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Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
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In a 96-well plate, add the reaction buffer, Amplex Red (or another HRP substrate), and a fixed concentration of H2O2 (e.g., 1 µM).
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Add serial dilutions of this compound to the wells. Include a positive control (an HRP inhibitor like sodium azide) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding a fixed concentration of HRP.
-
Measure the fluorescence or absorbance change over time. A decrease in signal in the presence of this compound indicates direct HRP inhibition.
Protocol 2: Orthogonal Antibody-Based LSD1 Inhibition Assay
This protocol provides a method to confirm LSD1 inhibition without relying on byproduct detection.
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Use a 96-well plate pre-coated with a di-methylated histone H3K4 peptide substrate.
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Prepare a reaction buffer and add purified LSD1 enzyme to the wells.
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Add serial dilutions of this compound or control inhibitor to the wells. Incubate for a predetermined time (e.g., 60 minutes) at 37°C.
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Wash the plate to remove the enzyme and inhibitor.
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Add a primary antibody that specifically recognizes the mono-methylated H3K4 product. Incubate and wash.
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Add a secondary antibody conjugated to a fluorophore or enzyme (e.g., HRP for a colorimetric readout). Incubate and wash.
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Add the detection reagent and measure the signal. A decrease in signal indicates inhibition of LSD1.
Visualizations
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Controlling for Off-Target Activity of Lsd1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for off-target activities of Lsd1 inhibitors, including compounds such as Lsd1-IN-22. Given the critical role of specificity in research and therapeutic applications, this guide outlines experimental strategies to identify, validate, and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for Lsd1 inhibitors?
While a comprehensive off-target profile for every Lsd1 inhibitor is not publicly available, selectivity is typically assessed against other FAD-dependent amine oxidases due to structural similarities in the catalytic domain. The most common off-targets evaluated are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2/KDM1B).[1][2] For instance, the clinical candidate iadademstat (ORY-1001) is highly selective for Lsd1 over MAOs.[3] Some inhibitors, particularly those based on the tranylcypromine scaffold, may exhibit less selectivity.[4] It is crucial to experimentally determine the selectivity profile for the specific inhibitor being used, such as this compound.
Q2: How can I assess the selectivity of my Lsd1 inhibitor?
A tiered approach is recommended. Initially, perform in vitro enzymatic assays against related amine oxidases (LSD2, MAO-A, MAO-B). Subsequently, a broader screening against a panel of kinases and other epigenetic targets can provide a more comprehensive understanding of the inhibitor's specificity. Commercial services are available for broad kinase profiling.
Q3: My Lsd1 inhibitor shows a phenotype that is not consistent with Lsd1 inhibition. What should I do?
This suggests potential off-target effects. The first step is to validate on-target engagement in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).[1][5][6][7][8] If target engagement is confirmed, further investigation into off-targets is warranted. Employing a structurally distinct Lsd1 inhibitor to see if the phenotype is recapitulated can be a valuable experiment. Additionally, genetic knockdown or knockout of Lsd1 should phenocopy the effects of a specific inhibitor.
Q4: What is the importance of using a control compound?
A structurally similar but inactive analog of your inhibitor is an invaluable tool. This control compound should ideally not bind to Lsd1 or other potential targets. Observing a phenotype with the active inhibitor but not with the inactive analog strengthens the evidence for on-target activity.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype
Problem: The observed cellular phenotype does not correlate with the known functions of Lsd1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: Interpreting Off-Target Screening Data
Problem: You have screening data for your Lsd1 inhibitor against a kinase panel and are unsure how to interpret the results.
Key Considerations:
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Potency: Compare the inhibitory concentration (e.g., IC50) for off-targets to that of Lsd1. A significantly lower potency for off-targets suggests a better selectivity window.
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Cellular Concentration: Relate the in vitro potency against off-targets to the concentration of the inhibitor used in cellular assays. If the cellular concentration is well below the IC50 for an off-target, it is less likely to be a significant factor.
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Physiological Relevance: Consider the expression levels and biological role of the identified off-targets in your experimental system. An off-target that is not expressed in your cells of interest is unlikely to contribute to the observed phenotype.
Quantitative Data Summary
The following tables summarize publicly available inhibitory activities of commonly used Lsd1 inhibitors. This data can serve as a reference for comparison; however, it is essential to generate data for your specific inhibitor and assay conditions.
Table 1: Inhibitory Activity against FAD-Dependent Amine Oxidases
| Inhibitor | Lsd1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference(s) |
| ORY-1001 (Iadademstat) | <20 | >100 | >100 | >100 | [9][10][11] |
| GSK2879552 | 24 | >100 | >100 | >100 | [2][3][12] |
| SP-2509 | 13 | >100 | >100 | >100 | [2] |
| Tranylcypromine (TCP) | 5600 | >100 | 19 | 16 | [2][13] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[1][5][6][7][8]
Methodology Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture cells to the desired confluency and treat with the Lsd1 inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
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Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and quantify the amount of Lsd1 using a specific antibody (e.g., via Western blotting or ELISA).
-
Data Analysis: Plot the amount of soluble Lsd1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Protocol 2: Chemical Proteomics for Off-Target Identification
This technique uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[14][15][16]
Methodology Workflow:
Caption: Workflow for a chemical proteomics pull-down assay.
Detailed Steps:
-
Inhibitor Immobilization: Covalently link the Lsd1 inhibitor to beads (e.g., sepharose). A linker may be required, and it's crucial that the inhibitor's binding motif remains accessible.
-
Cell Lysis: Prepare a native cell lysate to preserve protein complexes.
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Incubation: Incubate the immobilized inhibitor with the cell lysate to allow for binding.
-
Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins.
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Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the identified proteins from the inhibitor-bound beads to those from control beads to identify specific interactors.
Protocol 3: CRISPR-Based Phenotypic Screening for Off-Target Validation
CRISPR-Cas9 technology can be used to knock out candidate off-target genes to determine if their loss recapitulates the phenotype observed with the inhibitor.[17][18][19][20][21]
Methodology Workflow:
Caption: Workflow for CRISPR-based off-target validation.
Detailed Steps:
-
Candidate Selection: Identify potential off-targets from chemical proteomics or in silico predictions.
-
sgRNA Design: Design and validate sgRNAs targeting the genes of interest.
-
Cell Line Generation: Deliver Cas9 and sgRNAs to your cells to generate knockout cell lines.
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Phenotypic Analysis: Perform the same phenotypic assays on the knockout cell lines as were done with the inhibitor.
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Comparison: If the knockout of a specific gene results in the same phenotype as treatment with the inhibitor, it provides strong evidence that this is a relevant off-target.
Lsd1 Signaling Pathways
Understanding the signaling pathways in which Lsd1 is involved is crucial for interpreting experimental results. Lsd1 primarily functions by demethylating H3K4me1/2, leading to transcriptional repression, or H3K9me1/2, resulting in transcriptional activation. Its activity is often directed by its inclusion in larger protein complexes like CoREST and NuRD.
Caption: Simplified overview of Lsd1's role in transcriptional regulation.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Genome-wide phenotypic screening using CRISPR/Cas9 [takarabio.com]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. revvity.com [revvity.com]
- 21. paragongenomics.com [paragongenomics.com]
Lsd1-IN-22 batch-to-batch variability
Welcome to the technical support center for Lsd1-IN-22, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2][3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression. LSD1 can also demethylate non-histone proteins, and its inhibition can affect various cellular processes, including cell differentiation, proliferation, and the cell cycle.[1][4]
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, we recommend storing the powder at -20°C or -80°C. For short-term use, the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for high selectivity for LSD1, like many small molecule inhibitors, the potential for off-target effects exists. It is good practice to assess selectivity against closely related amine oxidases, such as LSD2 (KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B).[1] Researchers should consider including appropriate controls in their experiments to validate that the observed phenotype is due to the inhibition of LSD1.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
You may observe variations in the half-maximal inhibitory concentration (IC50) of this compound between different batches. This can be due to several factors, including minor variations in purity or the presence of inactive isomers.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: We recommend performing an independent analysis of each new batch. High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity, and Mass Spectrometry (MS) can verify the molecular weight of the compound.
-
Standardize Assay Conditions: Ensure that all experimental parameters in your in-vitro LSD1 inhibition assay are consistent between runs. This includes enzyme concentration, substrate concentration, incubation time, and buffer composition.
-
Evaluate Stereoisomers: Many LSD1 inhibitors have stereocenters that can influence their activity.[2] If you suspect the presence of different isomers, chiral HPLC may be necessary to separate and quantify them.
Table 1: Hypothetical Batch-to-Batch IC50 Comparison
| Batch Number | Purity (by HPLC) | IC50 against LSD1 (nM) |
| A-001 | 99.2% | 15.3 |
| A-002 | 98.5% | 18.1 |
| B-001 | 99.5% | 14.8 |
| B-002 | 97.9% | 20.5 |
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions, which can lead to precipitation and inaccurate results in cellular assays.
Troubleshooting Steps:
-
Optimize Solvent and Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffers, do so in a stepwise manner and vortex between dilutions. Avoid exceeding the solubility limit in the final assay medium.
-
Inclusion of Surfactants or Serum: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) may improve solubility. In cellular assays, the presence of fetal bovine serum (FBS) can also help to keep the compound in solution.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any small precipitates that may have formed.
Table 2: Hypothetical Solubility of this compound
| Solvent/Buffer | Maximum Solubility |
| DMSO | > 50 mM |
| PBS (pH 7.4) | < 1 µM |
| RPMI + 10% FBS | ~ 10 µM |
Issue 3: Variability in Cellular Assay Results
Inconsistent results in cellular experiments, such as cell viability assays or target engagement studies, can be frustrating. This variability can stem from the compound, the cells, or the assay itself.
Troubleshooting Workflow:
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Lsd1-IN-22: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The study of Lysine-specific demethylase 1 (Lsd1) and its inhibitors is a dynamic field in cancer research. Lsd1-IN-22, as a tool compound, is instrumental in elucidating the roles of Lsd1 in various pathological processes. However, as with any potent inhibitor, experimental results can sometimes deviate from the expected, leading to challenges in data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lsd1?
A1: Lsd1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.[1][2] Lsd1 is often found in complex with other proteins, such as CoREST and HDACs, which are crucial for its demethylase activity and substrate specificity.[1][3]
Q2: Beyond histones, does Lsd1 have other substrates?
A2: Yes, Lsd1 is known to demethylate several non-histone proteins, which can lead to a broader range of cellular effects. These substrates include p53, DNMT1, E2F1, STAT3, and FOXA1.[1][2][4] The demethylation of these non-histone targets can impact their stability, activity, and protein-protein interactions, thereby influencing processes like cell cycle control, DNA methylation, and transcription factor activity.[1][2]
Q3: Are off-target effects a concern with Lsd1 inhibitors?
A3: Yes, as with many small molecule inhibitors, off-target effects are a possibility and should be considered. Some Lsd1 inhibitors, particularly irreversible ones, may interact with other amine oxidases or cellular targets.[1] It has been observed that some Lsd1 inhibitors can affect cell viability even in Lsd1 knockout cells, suggesting the existence of off-target effects.[5] It is crucial to include appropriate controls in your experiments to help distinguish between on-target and off-target effects.
Troubleshooting Unexpected Data
Here we address common unexpected experimental outcomes and provide potential explanations and troubleshooting steps.
Issue 1: No significant change in global H3K4me2 levels after this compound treatment.
Potential Explanations & Troubleshooting Steps:
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Cell-Type Specificity: The effect of Lsd1 inhibition on global histone methylation can be highly cell-type dependent. In some cell lines, the baseline Lsd1 activity or the activity of other histone methyltransferases and demethylases might mask the effect of this compound on a global scale.
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Local vs. Global Changes: Lsd1's activity is often targeted to specific gene promoters. The absence of a global change does not preclude significant local changes at specific gene loci.
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Recommendation: Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) for H3K4me2 at the promoter regions of known Lsd1 target genes to assess local changes.
-
-
Transient vs. Long-term Inhibition: Studies have shown that long-term genetic knockout of Lsd1 may not result in global increases in H3K4me2, potentially due to compensatory mechanisms.[4] The duration of your this compound treatment could influence the outcome.
-
Recommendation: Perform a time-course experiment to analyze H3K4me2 levels at different time points after treatment.
-
-
Antibody Specificity: Ensure the antibody used for detecting H3K4me2 is specific and validated for the application (e.g., Western blot, ChIP).
-
Recommendation: Validate your antibody using peptide competition assays or by testing it on cells with known alterations in H3K4me2 levels.
-
Issue 2: Unexpected changes in the stability of non-histone targets like p53 or DNMT1.
Potential Explanations & Troubleshooting Steps:
-
Contradictory Findings in Literature: The role of Lsd1 in regulating the stability of p53 and DNMT1 is complex and has been a subject of conflicting reports. While some studies suggest Lsd1 demethylates and stabilizes these proteins, others using long-term knockout models have not observed changes in their stability.[4]
-
Indirect Effects: The observed changes might be an indirect consequence of Lsd1 inhibition. For example, this compound could be affecting the expression or activity of other proteins that in turn regulate p53 or DNMT1 stability.
-
Recommendation: Investigate the expression of upstream regulators of p53 and DNMT1.
-
-
Experimental System: The cellular context, including the mutational status of p53 and the overall epigenetic landscape, can influence the outcome.
-
Recommendation: Characterize the p53 status of your cell line and consider the potential interplay with other epigenetic modifiers.
-
Issue 3: this compound induces differentiation, but not in all tested cancer cell lines of the same type.
Potential Explanations & Troubleshooting Steps:
-
Underlying Genetic and Epigenetic Heterogeneity: Cancer cell lines, even of the same origin, can have significant molecular differences. The response to Lsd1 inhibition can be dependent on the status of other key pathways or the presence of specific driver mutations.
-
Dependence on Specific Co-repressor Complexes: The function of Lsd1 is often dictated by its interacting partners. The composition of Lsd1-containing complexes can vary between cell lines, leading to different downstream effects.
-
Recommendation: Perform co-immunoprecipitation experiments to identify Lsd1-interacting proteins in both sensitive and resistant cell lines.
-
-
Activation of Compensatory Pathways: Resistant cells might activate alternative signaling pathways to bypass the effects of Lsd1 inhibition.
-
Recommendation: Use transcriptomic or proteomic approaches to identify differentially regulated pathways between sensitive and resistant cells.
-
Data Presentation
Table 1: Summary of Expected vs. Potentially Unexpected Outcomes in this compound Studies
| Parameter | Expected Outcome | Potentially Unexpected Outcome | Potential Reason for Discrepancy |
| Global H3K4me2 Levels | Increased | No significant change | Cell-type specificity, local vs. global effects, compensatory mechanisms.[4] |
| p53 Protein Stability | Decreased | No change or increased | Indirect effects, contradictory findings in literature, experimental system differences.[4] |
| DNMT1 Protein Stability | Decreased | No change | Long-term vs. short-term inhibition effects, cell-specific context.[4] |
| Cell Proliferation | Decreased | No effect or increased | Off-target effects, activation of compensatory pathways, cell line heterogeneity.[5] |
| Myeloid Differentiation Markers (e.g., CD11b, CD86) | Increased | No change | Cell lineage commitment, presence of other differentiation blocks.[1] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for H3K4me2
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Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody or an IgG control overnight at 4°C.
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Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
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DNA Purification: Purify the DNA using a standard PCR purification kit.
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Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Visualizations
Caption: Lsd1 signaling pathway and points of inhibition.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-22 long-term stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of the LSD1 inhibitor, Lsd1-IN-22.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound has not been formally published, based on general best practices for small molecule inhibitors, solid this compound should be stored at -20°C or -80°C for maximal stability. When stored under these conditions, it is anticipated to be stable for years. For short-term storage, keeping the solid compound at 4°C is acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 10 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Under these conditions, the DMSO stock solution is expected to be stable for at least 6 months. For short-term use, an aliquot can be stored at -20°C for a few weeks. Avoid storing the DMSO stock solution at 4°C for extended periods, as this may lead to degradation.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. Small molecules are often less stable in aqueous buffers. If you need to prepare a working solution in an aqueous medium for your experiment, it should be made fresh from the DMSO stock solution on the day of use and any unused portion should be discarded.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: While specific data for this compound is unavailable, it is a general best practice to minimize freeze-thaw cycles for any small molecule stock solution. Each cycle increases the risk of degradation due to temperature fluctuations and potential moisture absorption. It is highly recommended to aliquot the stock solution into single-use vials after initial preparation to avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my assay. | 1. Improper storage leading to degradation. 2. Incorrect final concentration. 3. Instability in the assay medium. 4. Issues with the target protein (LSD1) or other assay components. | 1. Ensure the solid compound and DMSO stock solutions have been stored according to the recommendations (-20°C or -80°C, protected from light and moisture). If in doubt, use a fresh vial of the compound. 2. Verify all dilution calculations. Prepare fresh dilutions from the stock solution. 3. Prepare the final working solution in your assay medium immediately before use. Do not pre-incubate in aqueous buffers for extended periods. 4. Include appropriate positive and negative controls in your experiment to ensure the assay system is working correctly. |
| Precipitation of this compound in my cell culture medium. | 1. The final concentration of this compound is too high for the aqueous medium. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Check the recommended working concentration range for your specific cell line or assay. You may need to perform a dose-response curve to determine the optimal, non-precipitating concentration. 2. Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. Remember to include a vehicle control (medium with the same percentage of DMSO) in your experiments. |
| Inconsistent results between experiments. | 1. Variability in compound handling and storage. 2. Inconsistent cell culture conditions (e.g., cell density, passage number). 3. Pipetting errors during dilution. | 1. Strictly adhere to the recommended storage and handling protocols. Use freshly prepared working solutions for each experiment. 2. Standardize your cell culture and experimental procedures. Ensure consistent cell seeding densities and use cells within a similar passage number range. 3. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
Quantitative Data Summary
Specific quantitative long-term stability data for this compound is not publicly available. The following table provides recommended storage conditions based on best practices for similar small molecule inhibitors. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C or -80°C | > 1 year | Store in a tightly sealed, light-protected container. |
| 4°C | Short-term (weeks) | Ensure the container is tightly sealed to prevent moisture absorption. | |
| DMSO Stock Solution (e.g., 10 mM) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for frequently used aliquots. | |
| Aqueous Working Solution | 4°C or Room Temperature | < 24 hours | Prepare fresh from DMSO stock for each experiment. Do not store. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions. The specific HPLC parameters (e.g., column, mobile phase, flow rate) may need to be optimized for your specific equipment and desired separation.
Objective: To determine the percentage of intact this compound remaining after storage under different conditions.
Materials:
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This compound
-
HPLC-grade DMSO
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HPLC-grade water
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HPLC-grade acetonitrile (ACN) or methanol (MeOH)
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HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Temperature-controlled incubator or oven
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Light chamber (optional, for photostability)
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pH meter
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound and dissolve it in a precise volume of DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
-
Forced Degradation Studies (to identify potential degradation products):
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 60°C for 48 hours.
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Photostability: Expose an aliquot of the DMSO stock solution to a light source (e.g., UV lamp) for 24 hours.
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For each condition, also prepare a control sample stored at -80°C.
-
-
Long-Term Stability Study Setup:
-
Prepare multiple aliquots of the this compound DMSO stock solution.
-
Store these aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
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At designated time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition for analysis.
-
-
HPLC Analysis:
-
Method Development (if necessary):
-
Mobile Phase A: Water with 0.1% FA or TFA
-
Mobile Phase B: ACN or MeOH with 0.1% FA or TFA
-
Develop a gradient elution method to separate the parent this compound peak from any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
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Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 30°C).
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Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Analysis:
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Before injection, dilute the samples from the stability study and forced degradation studies to a suitable concentration (e.g., 10 µM) with the initial mobile phase composition.
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Inject a standard of freshly prepared this compound to determine its retention time and peak area.
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Inject the samples from the stability study and forced degradation studies.
-
-
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Data Analysis:
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For each time point and storage condition, calculate the percentage of this compound remaining using the following formula:
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Analyze the chromatograms from the forced degradation studies to identify the retention times of any major degradation products.
-
Visualizations
Caption: LSD1 Signaling and Regulation.
Caption: HPLC-Based Stability Assessment Workflow.
Technical Support Center: Lsd1-IN-22 & Drug Resistance
Welcome to the technical support center for Lsd1-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions regarding the use of this compound, with a specific focus on the potential for inducing drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), with a reported Ki value of 98 nM.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound can alter gene expression, leading to anti-proliferative effects in certain cancer cells.[1][2][3] LSD1 can act as a transcriptional co-repressor or co-activator depending on the protein complex it is a part of.[4][5]
Q2: Can treatment with this compound lead to the development of drug resistance?
While specific studies on resistance to this compound are not yet available, the development of resistance to LSD1 inhibitors as a class is a potential concern. Cancer cells can develop both intrinsic (pre-existing) and acquired resistance to epigenetic therapies.[6] For instance, in small cell lung cancer (SCLC), resistance to LSD1 inhibitors has been associated with a shift from a neuroendocrine to a mesenchymal-like cell state, driven by the transcription factor TEAD4.[6]
Q3: What are the potential mechanisms of resistance to LSD1 inhibitors?
Mechanisms of resistance to LSD1 inhibitors can be complex and may include:
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Transcriptional Reprogramming: Cancer cells may alter their gene expression programs to bypass the effects of LSD1 inhibition. This can involve the activation of alternative signaling pathways to promote survival and proliferation.[6]
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Cell State Transitions: As seen in SCLC, cancer cells can undergo phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), which may confer resistance.[6]
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Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the removal of the drug from the cell, reducing its intracellular concentration and efficacy.[7]
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Alterations in the Target Protein: Mutations in the KDM1A gene (encoding LSD1) that prevent inhibitor binding are a theoretical possibility, though not yet widely reported for LSD1 inhibitors.
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Activation of Bypass Pathways: Cancer cells might activate parallel signaling pathways that compensate for the inhibition of LSD1-regulated processes.
Q4: How can I assess if my cell line is developing resistance to this compound?
The primary method is to monitor the half-maximal inhibitory concentration (IC50) of this compound over time. A significant increase in the IC50 value indicates the development of resistance.[8] This is typically done using cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound in my cell line over time (increasing IC50). | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 to the parental cell line. An increase of 3- to 10-fold is often considered indicative of resistance.[9]2. Investigate Mechanism: Analyze changes in gene expression (RNA-seq), protein levels (Western blot, proteomics), and cell morphology. Look for markers of EMT or changes in pathways known to be regulated by LSD1.3. Combination Therapy: Explore combining this compound with other agents. For example, LSD1 inhibitors have shown synergy with proteasome inhibitors in multiple myeloma[10] and BET inhibitors in castration-resistant prostate cancer.[11] |
| My cell line shows high intrinsic resistance to this compound. | The cell line may have a pre-existing resistance mechanism. | 1. Characterize the Cell Line: Analyze the baseline expression of LSD1 and related pathways. Some cancer subtypes are inherently less dependent on LSD1 activity.[6]2. Explore Alternative Inhibitors: Test other classes of epigenetic modifiers or targeted therapies that may be more effective in your model system. |
| Variability in experimental results with this compound. | Inconsistent experimental conditions or reagent quality. | 1. Ensure Reagent Quality: Use a fresh, validated batch of this compound. Store it correctly as per the manufacturer's instructions.2. Standardize Protocols: Maintain consistent cell densities, passage numbers, and treatment durations in all experiments.3. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines.[9][12][13]
-
Determine the Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a prolonged period (e.g., 2-3 passages).[13]
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 25-50% at each step.[13]
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). If more than 50% of the cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[13]
-
Establish the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold IC50) than the parental line.
-
Characterize the Resistant Line: Once established, confirm the resistance by re-evaluating the IC50. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[13] Freeze down stocks of the resistant cell line at various passages.
Protocol 2: LSD1 Activity/Inhibition Assay (Fluorometric)
Several commercial kits are available for measuring LSD1 activity. The following is a general protocol based on the principles of these assays.[14][15][16]
-
Prepare Reagents: Prepare the LSD1 assay buffer, substrate, and developer solution as per the kit's instructions.
-
Add Enzyme and Inhibitor: In a 96-well microplate, add the purified LSD1 enzyme or cell lysate containing LSD1. Then, add this compound at various concentrations to the desired wells. Include a no-inhibitor control.
-
Initiate the Reaction: Add the LSD1 substrate to each well to start the demethylation reaction. Incubate for the time specified in the kit protocol (typically 30-60 minutes).
-
Develop and Read Signal: Add the developer solution, which will react with a byproduct of the demethylation reaction (e.g., H₂O₂) to produce a fluorescent signal. Incubate for a short period.
-
Measure Fluorescence: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[16]
-
Calculate Inhibition: The percentage of LSD1 inhibition can be calculated by comparing the fluorescence in the inhibitor-treated wells to the no-inhibitor control.
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | Lysine-specific demethylase 1 (LSD1) | [1],[2] |
| Ki | 98 nM | [1],[2] |
| Mechanism | Reversible Inhibition | Assumed based on typical small molecule inhibitors |
Table 2: Example IC50 Data for a Hypothetical this compound Sensitive and Resistant Cell Line
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant | 5.0 | 10 |
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. whatisepigenetics.com [whatisepigenetics.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. epigentek.com [epigentek.com]
- 15. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Experimental Artifacts with Lsd1-IN-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the potent Lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-22. Due to the limited publicly available data specific to this compound, some information provided is based on studies of other well-characterized LSD1 inhibitors. Researchers are advised to use this guidance as a starting point and to perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression. LSD1 primarily acts as a transcriptional co-repressor by demethylating H3K4me2, a mark associated with active transcription.[4][5] It can also function as a co-activator by demethylating H3K9me2, a repressive mark, often in the context of hormone receptor signaling.[2][6] Beyond histones, LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3, thereby influencing their activity and stability.[4][7][8]
Q2: What are the potential off-target effects of this compound?
A common off-target for LSD1 inhibitors is the structurally related flavin-dependent monoamine oxidases, MAO-A and MAO-B.[2][9] Inhibition of these enzymes can lead to confounding experimental results. It is recommended to assess the selectivity of this compound for LSD1 over MAO-A and MAO-B in your experimental system. Some studies on other LSD1 inhibitors have shown that off-target effects can contribute significantly to their observed biological activities.[2]
Q3: What are common experimental artifacts to be aware of when using this compound?
Common experimental artifacts for small molecule inhibitors like this compound include issues with solubility and stability in cell culture media.[2] Poor solubility can lead to inaccurate effective concentrations and precipitation, while instability can result in a loss of potency over time.[2] It is crucial to experimentally determine the solubility and stability of this compound under your specific experimental conditions.[2]
Troubleshooting Guide
Inconsistent or No Effect in Cellular Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not seeing an effect of this compound on my cells? | Compound Instability: this compound may be degrading in your cell culture medium at 37°C. | - Test the stability of this compound in your specific medium over the time course of your experiment. Prepare fresh stock solutions and add the inhibitor to the medium immediately before use. Consider a time-course experiment to determine the optimal treatment duration. |
| Poor Solubility: The compound may be precipitating out of solution, leading to a lower effective concentration. | - Visually inspect the medium for any precipitate after adding this compound. Determine the solubility of this compound in your cell culture medium. Consider using a lower concentration or a different solvent for the stock solution (though ensure the final solvent concentration is not toxic to your cells). | |
| Cell Line Insensitivity: Your cell line may not be dependent on LSD1 activity for the phenotype you are measuring. | - Confirm LSD1 expression in your cell line by Western blot or qPCR. - Use a positive control cell line known to be sensitive to LSD1 inhibition. - Consider using a higher concentration of this compound, but be mindful of potential off-target effects and cytotoxicity. | |
| Incorrect Readout: The chosen endpoint may not be the most sensitive measure of LSD1 inhibition in your system. | - Measure direct target engagement by assessing global H3K4me2 levels by Western blot. - Analyze the expression of known LSD1 target genes. - Perform a cell viability or proliferation assay over a longer time course. |
Unexpected Results in Western Blotting
| Question | Possible Cause | Troubleshooting Steps |
| Why do I see an increase in LSD1 protein levels after treatment with this compound? | Feedback Loop: Inhibition of LSD1 activity may trigger a cellular feedback mechanism that upregulates LSD1 expression. | - This can be a biological effect of LSD1 inhibition. Correlate the increase in LSD1 protein with changes in H3K4me2 levels to confirm target engagement. - Perform a time-course experiment to observe the dynamics of LSD1 expression and histone methylation changes. |
| Why are my H3K4me2 levels not changing after this compound treatment? | Insufficient Treatment Time or Concentration: The inhibitor may not have had enough time or been at a high enough concentration to elicit a detectable change. | - Perform a dose-response and time-course experiment to determine the optimal conditions for observing an increase in H3K4me2. - Ensure the antibody for H3K4me2 is specific and validated for Western blotting. |
| High Histone Turnover: In rapidly dividing cells, the baseline turnover of histones might mask the effect of LSD1 inhibition. | - Synchronize the cells before treatment to reduce variability related to the cell cycle. |
Challenges in Chromatin Immunoprecipitation (ChIP)
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not seeing changes in H3K4me2 at specific gene promoters after this compound treatment? | LSD1 Not Targeted to the Locus: LSD1 may not be actively demethylating H3K4me2 at your gene of interest in the specific cellular context. | - Confirm that LSD1 is recruited to the promoter of your target gene using an LSD1-specific ChIP-qPCR.[5] |
| Redundant Demethylases: Other histone demethylases might be compensating for the loss of LSD1 activity. | - Investigate the expression and potential role of other KDM family members in your system. | |
| Technical Issues with ChIP: Inefficient immunoprecipitation or high background can obscure the signal. | - Optimize your ChIP protocol, including cross-linking time, sonication/enzymatic digestion, antibody concentration, and washing steps. - Include appropriate positive and negative control loci in your qPCR analysis. |
Quantitative Data Summary
| Compound | Reported IC50/Ki | Selectivity (vs. MAO-A/B) | Notes |
| This compound | Ki = 98 nM[1] | Not reported | A potent LSD1 inhibitor. |
| ORY-1001 (Iadademstat) | IC50 = 18 nM[10] | >1000-fold vs MAOs and LSD2[10] | Irreversible inhibitor in clinical trials. |
| GSK2879552 | IC50 = ~10-50 nM | Highly selective | Irreversible inhibitor; clinical trials discontinued due to risk-benefit profile.[2] |
| SP-2509 | IC50 = 2.5 µM[2] | >100 µM vs MAOs[2] | Reversible inhibitor; may have solubility issues.[2] |
| Tranylcypromine (TCP) | Ki = 271 µM[8] | Inhibits MAO-A and MAO-B | Non-selective, irreversible inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K4me2 Levels
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Treat cells with this compound as required.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K4me2 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters and control regions.
-
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Chromatin profiling reveals relocalization of lysine-specific demethylase 1 by an oncogenic fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Lsd1-IN-22 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lsd1-IN-22 with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of on-target activity in a cellular context.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By modulating these key histone marks, LSD1 influences gene expression, thereby impacting cell differentiation, proliferation, and tumorigenesis.[3][4] Its association with transcriptional co-repressor complexes, such as CoREST, is essential for its demethylase activity on nucleosomal substrates.[3] The overexpression of LSD1 has been implicated in various cancers, making it a compelling therapeutic target.[4][5]
A variety of small molecule inhibitors have been developed to target LSD1, broadly categorized as either irreversible (covalent) or reversible (non-covalent) inhibitors.[4] this compound is a potent inhibitor of LSD1. This guide will compare its performance with other well-characterized LSD1 inhibitors and provide methodologies for researchers to independently validate target engagement.
Comparative Analysis of LSD1 Inhibitors
The efficacy of LSD1 inhibitors can be evaluated through various biochemical and cellular assays. Key metrics for comparison include potency (IC50 or Ki), selectivity against other amine oxidases, and the ability to induce downstream cellular effects consistent with LSD1 inhibition.
Biochemical Potency and Selectivity
Biochemical assays, such as the horseradish peroxidase (HRP)-coupled assay or Homogeneous Time-Resolved Fluorescence (HTRF), are utilized to determine the direct inhibitory activity of compounds against purified LSD1 enzyme.[6] The table below summarizes the biochemical potency of this compound and other selected LSD1 inhibitors.
| Compound | Type | LSD1 IC50/Ki | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | Irreversible | 98 nM (Ki) | Data not available | Data not available | N/A |
| Tranylcypromine (TCP) | Irreversible | 22.3 µM (IC50) | Low | Low | [5] |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM (IC50) | >1000-fold | >1000-fold | [6] |
| GSK2879552 | Irreversible | 1.7 µM (Kiapp) | High | High | [7] |
| SP2509 (Seclidemstat) | Reversible | 13 nM (IC50) | High | High | N/A |
| GSK-LSD1 | Irreversible | 16 nM (IC50) | >1000-fold | >1000-fold | N/A |
Note: Direct comparison of IC50 and Ki values should be made with caution as they can vary based on the assay conditions.
Cellular Activity
Validating target engagement in a cellular context is critical. This is typically assessed by measuring the accumulation of LSD1's primary substrate, H3K4me2, via Western blotting, and by observing downstream phenotypic changes such as cell differentiation and proliferation.
| Compound | Cell Line(s) | Observed Cellular Effects | Reference |
| This compound | CCRF-CEM, Jurkat, hERG | Anti-proliferative activity | N/A |
| Tranylcypromine (TCP) | Breast cancer cells | Inhibition of cell growth | [8] |
| ORY-1001 (Iadademstat) | AML cells (MV4-11) | Induction of differentiation markers (CD11b), anti-proliferative | [6] |
| GSK2879552 | AML cells | Cytostatic growth inhibition, induction of differentiation | [7] |
| SP2509 (Seclidemstat) | AML cells | Induction of p21, p27, C/EBPα, morphological differentiation | [2] |
| GSK-LSD1 | Merkel cell carcinoma | Upregulation of neuronal differentiation pathway genes | [9] |
Visualizing LSD1 Signaling and Experimental Workflows
To better understand the mechanism of LSD1 and the methods to validate its inhibition, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Western Blot for H3K4me2 Levels
This protocol describes the detection of changes in global H3K4me2 levels in cells following treatment with an LSD1 inhibitor.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (e.g., Abcam ab7766) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
3. Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K4me2 signal to the loading control.
-
Compare the normalized H3K4me2 levels between inhibitor-treated and control samples. An increase in H3K4me2 levels indicates LSD1 inhibition.
Chromatin Immunoprecipitation (ChIP) for Target Gene Engagement
This protocol outlines the procedure to determine the enrichment of H3K4me2 at specific gene promoters known to be regulated by LSD1.
1. Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control as described for the Western blot.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[11]
-
Quench the cross-linking reaction by adding glycine.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K4me2 or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
5. Analysis by qPCR or Sequencing (ChIP-seq):
-
ChIP-qPCR: Use primers specific to the promoter regions of known LSD1 target genes to quantify the enrichment of H3K4me2-associated DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide changes in H3K4me2 occupancy.[11]
Conclusion
Validating the on-target engagement of this compound is a critical step in its characterization as a research tool and potential therapeutic agent. This guide provides a framework for comparing this compound to other LSD1 inhibitors and offers detailed protocols for key cellular assays. By assessing changes in H3K4me2 levels and downstream cellular phenotypes, researchers can confidently establish the cellular efficacy and mechanism of action of this compound. The provided diagrams and data tables serve as a valuable resource for designing and interpreting these essential validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]
- 11. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Lsd1-IN-22: Unveiling its Phenotypic Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-22, with other prominent LSD1 inhibitors. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in the evaluation of its potential as a research tool and therapeutic agent.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity can lead to either gene repression or activation, depending on the specific histone residue and the cellular context. LSD1 is frequently overexpressed in a variety of cancers, where it contributes to tumorigenesis by altering gene expression programs that control cell proliferation, differentiation, and survival.[2] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.
This compound is a potent inhibitor of LSD1 with a reported inhibitory constant (Ki) of 98 nM. It has demonstrated anti-proliferative activity in certain cancer cells, positioning it as a valuable tool for studying the biological consequences of LSD1 inhibition.[3]
Performance Comparison of LSD1 Inhibitors
To contextualize the efficacy of this compound, this section presents a comparative summary of its inhibitory activity alongside other well-characterized LSD1 inhibitors. The data is presented in tabular format for ease of comparison.
| Inhibitor | Type | Target | Ki (nM) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Cell Line(s) | Reference(s) |
| This compound | Reversible | LSD1 | 98 | - | Not Available | - | [3] |
| Compound 14 | Reversible | LSD1 | - | 180 nM | 0.93 µM | HepG2 (Liver) | [4][5] |
| 2.09 µM | HEP3B (Liver) | [4][5] | |||||
| 1.43 µM | HUH6 (Liver) | [4][5] | |||||
| 4.37 µM | HUH7 (Liver) | [4][5] | |||||
| GSK2879552 | Irreversible | LSD1 | - | 24 nM | 137 nM (average) | 20 AML cell lines | [6][7] |
| Low nM range | SCLC cell lines | [1] | |||||
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | - | 18 nM | Sub-nanomolar | MLL-rearranged AML | [8][9] |
| > 10 µM (144h) | MM1.S (Multiple Myeloma) | [9] | |||||
| Low nM range | MCC cell lines | [1] | |||||
| SP-2509 | Reversible | LSD1 | - | 13 nM | 0.3-2.5 µM | Endometrial, breast, colorectal, pancreatic, prostate cancer cell lines | [10] |
| 0.77 µM (96h) | A2780 (Ovarian) | [11] | |||||
| Tranylcypromine (TCP) | Irreversible | LSD1/MAO | - | 22.3 µM | High µM range | Various | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes. A direct head-to-head comparison under identical experimental conditions would be necessary for a definitive assessment.
Experimental Protocols
Cell Viability Assay (CCK8 Assay)
This protocol is adapted from a method used to assess the anti-proliferative activity of LSD1 inhibitors.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well, depending on the cell line's growth characteristics.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the LSD1 inhibitor (e.g., this compound) for 48 to 72 hours. Include a vehicle-only control (e.g., DMSO).
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Histone H3K4me2 Levels
This protocol is a standard method to assess the target engagement of LSD1 inhibitors by measuring the levels of a key substrate, dimethylated H3K4 (H3K4me2).[13][14]
-
Cell Lysis and Histone Extraction:
-
Treat cells with the LSD1 inhibitor for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a triton extraction buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors) and incubate on ice to lyse the cells.
-
Centrifuge to pellet the nuclei and wash the pellet with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones.
-
Centrifuge to remove debris and quantify the protein concentration of the supernatant (containing histones) using a Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 15-20 µg of histone extract by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K4me2 signal to a loading control, such as total Histone H3.
-
Signaling Pathways and Experimental Workflows
Inhibition of LSD1 can impact multiple signaling pathways critical for cancer cell proliferation and survival. The following diagrams illustrate the general mechanism of LSD1 and its role in key signaling pathways that are often dysregulated in cancer. While the specific effects of this compound on these pathways have not been extensively reported, the diagrams reflect the known consequences of LSD1 inhibition by other small molecules.
Figure 1. Mechanism of this compound action.
Figure 2. LSD1's role in key cancer signaling pathways.
Conclusion
This compound is a potent inhibitor of the epigenetic modifier LSD1. While comprehensive cell-based data for this compound is still emerging, its high enzymatic potency suggests it is a valuable chemical probe for investigating the biological functions of LSD1. The comparative data provided in this guide highlights its potential relative to other established LSD1 inhibitors. Further studies are warranted to fully elucidate the phenotypic effects of this compound across a broad range of cancer types and to explore its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a starting point for researchers to independently validate and expand upon the findings presented here.
References
- 1. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6.3. Histone extraction, Western blot analysis and protein extraction [bio-protocol.org]
- 14. Histone western blot protocol | Abcam [abcam.com]
Lsd1-IN-22: A Comparative Guide to a Potent LSD1 Inhibitor
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical target for cancer therapy. Its role in transcriptional regulation through histone demethylation makes it a pivotal player in tumor growth and proliferation.[1][2][3] A multitude of inhibitors targeting LSD1 have been developed, each with distinct biochemical profiles and therapeutic potential. This guide provides a comparative analysis of Lsd1-IN-22, a potent LSD1 inhibitor, against other notable LSD1 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 with a reported Ki value of 98 nM .[4] Its activity against LSD1 suggests potential as an anti-proliferative agent in various cancer contexts where LSD1 is overexpressed.
Comparative Performance of LSD1 Inhibitors
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound in comparison to a selection of other well-characterized LSD1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity of LSD1 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Selectivity over MAO-A | Selectivity over MAO-B |
| This compound | Reversible | LSD1 | Ki: 98 nM | Not Reported | Not Reported |
| Tranylcypromine (TCP) | Irreversible | LSD1/MAO | Ki: >200 µM (LSD1) | Low | Low |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | IC50: ~18-23 nM | High | High |
| GSK2879552 | Irreversible | LSD1 | IC50: ~17 nM | >1000-fold | >1000-fold |
| SP-2577 (Seclidemstat) | Reversible | LSD1 | Ki: 31 nM | Not Reported | Not Reported |
| HCI-2509 | Reversible | LSD1 | IC50: 13 nM | High | High |
Table 2: Anti-proliferative Activity of LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 |
| This compound | Not Reported | Not Reported | Not Reported |
| ORY-1001 (Iadademstat) | MV4-11 | Acute Myeloid Leukemia | EC50: <1 nM |
| GSK2879552 | MOLM-13 | Acute Myeloid Leukemia | EC50: ~23 nM |
| SP-2577 (Seclidemstat) | TC-32 | Ewing Sarcoma | IC50: 0.75 µM |
| HCI-2509 | A549 | Non-small cell lung cancer | IC50: ~1-5 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon the cited findings.
LSD1 (KDM1A) Biochemical Inhibition Assay
This protocol is adapted from commercially available kits and published literature for determining the in vitro potency of inhibitors against purified LSD1 enzyme.
Materials:
-
Purified recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2-sensitive fluorescent probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Tranylcypromine)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing LSD1/CoREST enzyme and HRP to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of a solution containing the H3K4me2 peptide substrate and Amplex Red.
-
Monitor the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability and proliferation in response to treatment with LSD1 inhibitors.
Materials:
-
Cancer cell lines (e.g., MV4-11, A549)
-
Complete cell culture medium
-
LSD1 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LSD1 inhibitor for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot for Histone Methylation
This protocol is for assessing the effect of LSD1 inhibitors on the levels of histone H3 lysine 4 dimethylation (H3K4me2).
Materials:
-
Cancer cells treated with LSD1 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature 20-30 µg of protein lysate per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Visualizations
The following diagrams illustrate the LSD1 signaling pathway and a general experimental workflow for evaluating LSD1 inhibitors.
Caption: LSD1 forms a complex with CoREST and HDACs to demethylate H3K4me2/1, leading to transcriptional repression. LSD1 inhibitors block this activity.
Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors, encompassing in vitro and cell-based assays.
References
- 1. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05102H [pubs.rsc.org]
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-22 versus GSK2879552
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription, LSD1 primarily functions as a transcriptional co-repressor. Its activity is integral to various cellular processes, including differentiation, proliferation, and stem cell biology. Dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target for oncology drug development. This guide provides a comparative overview of two notable LSD1 inhibitors, Lsd1-IN-22 and GSK2879552, summarizing their biochemical and cellular activities based on available experimental data.
Mechanism of Action of LSD1 Inhibitors
Both this compound and GSK2879552 are potent inhibitors of LSD1. GSK2879552 is characterized as an orally available, irreversible inhibitor that covalently binds to the FAD cofactor of LSD1.[1] This irreversible binding leads to the inactivation of the enzyme. The detailed mechanism of this compound is based on its structural derivation from trans-2-phenylcyclopropylamine (PCPA), a known mechanism-based inactivator of monoamine oxidases and LSD1.
Caption: General mechanism of LSD1 and its inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK2879552, including their biochemical potency against the LSD1 enzyme and their cellular activity in various cancer cell lines.
| Biochemical Potency Against LSD1 | |
| Compound | Potency (IC50/Ki) |
| This compound | Ki: 94 nM[2] |
| GSK2879552 | IC50: 24 nM[1] |
| Cellular Activity | |||
| Compound | Cell Line | Assay Type | Potency (IC50/EC50) |
| This compound | CCRF-CEM (T-cell acute lymphoblastic leukemia) | Proliferation Assay | IC50: 23 µM[3] |
| Jurkat (T-cell acute lymphoblastic leukemia) | Proliferation Assay | IC50: 26 µM[3] | |
| hERG | Proliferation Assay | IC50: 7.7 µM[3] | |
| GSK2879552 | AML cell lines (average of 20 lines) | Proliferation Assay | EC50: 137 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
LSD1 Enzymatic Inhibition Assay (for this compound Ki determination) [2] The inhibitory activity of this compound against LSD1 was evaluated using a horseradish peroxidase-coupled assay. The assay measures the production of hydrogen peroxide, a byproduct of the LSD1-mediated demethylation reaction. The reaction mixture contained recombinant human LSD1, a di-methylated H3K4 peptide substrate, and the inhibitor at various concentrations. The fluorescence generated from the oxidation of a probe by horseradish peroxidase in the presence of hydrogen peroxide was measured to determine the rate of the enzymatic reaction. The inhibition constant (Ki) was calculated from the dose-response curves.
Cell Proliferation Assay (for this compound IC50 determination) [3] CCRF-CEM and Jurkat cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
LSD1 Biochemical Assay (for GSK2879552 IC50 determination) [4] The biochemical potency of GSK2879552 against LSD1 was determined using a horseradish peroxidase (HRP) coupled assay with Amplex Red as the fluorescent probe. The assay was performed in 96-well plates containing recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, HRP, and Amplex Red. The reaction was initiated by the addition of the substrate, and the fluorescence was monitored over time. The IC50 value was determined by fitting the dose-response data to a four-parameter equation.
AML Cell Proliferation Assay (for GSK2879552 EC50 determination) A panel of acute myeloid leukemia (AML) cell lines was cultured in the presence of increasing concentrations of GSK2879552. After a defined incubation period (e.g., 6 days), cell viability was measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The EC50 value, representing the concentration at which a 50% reduction in cell proliferation is observed, was calculated from the resulting dose-response curves.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
Lsd1-IN-22 vs. Tranylcypromine (TCP): A Comparative Guide to LSD1 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the enzymatic selectivity of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-22, against the established, non-selective inhibitor, tranylcypromine (TCP). This analysis is supplemented with data on the highly selective inhibitor, GSK-LSD1, to offer a broader perspective on the evolution of LSD1-targeted compounds.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 and 9. Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention. Tranylcypromine (TCP), originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, was one of the first compounds identified to inhibit LSD1. However, its clinical utility as an LSD1-specific agent is limited by its lack of selectivity, as it also potently inhibits MAO-A and MAO-B. This has driven the development of novel, more selective LSD1 inhibitors.
This guide presents a quantitative comparison of the inhibitory activities of this compound, TCP, and the advanced TCP derivative, GSK-LSD1, against LSD1 and the off-target enzymes MAO-A and MAO-B.
Comparative Selectivity Profile
The following table summarizes the reported inhibitory potencies (IC50 and Ki values) of this compound, tranylcypromine, and GSK-LSD1 against their primary target, LSD1, and the closely related monoamine oxidases, MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Ki (nM) |
| This compound | LSD1 | - | 98 [1] |
| MAO-A | Not Reported | Not Reported | |
| MAO-B | Not Reported | Not Reported | |
| Tranylcypromine (TCP) | LSD1 | 5.6 - 20.7 [2] | 242,700 [2] |
| MAO-A | 2.3 - 2.84[2] | 101,900[2] | |
| MAO-B | 0.73 - 0.95[2] | 16,000[2] | |
| GSK-LSD1 | LSD1 | 0.016 [2][3][4][5] | - |
| MAO-A | >16 (>1000-fold selective)[3] | - | |
| MAO-B | >16 (>1000-fold selective)[3] | - |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a compilation from available sources.
Visualizing Selectivity: A Comparative Diagram
The following diagram illustrates the inhibitory selectivity of Tranylcypromine (TCP) and GSK-LSD1. Due to the lack of available data for this compound against MAO-A and MAO-B, it is not included in this direct comparison.
Caption: Comparative inhibition profiles of TCP and GSK-LSD1.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for the key assays cited in the generation of the presented data.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylation of a biotinylated histone H3 peptide by LSD1.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme.
-
Biotinylated H3(1-21)K4me1 peptide substrate.
-
Flavin adenine dinucleotide (FAD).
-
Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore).
-
XL665-conjugated streptavidin (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100).
-
Test compounds (this compound, TCP, GSK-LSD1) at various concentrations.
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
A solution of the LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified time (e.g., 15 minutes) on ice.
-
The enzymatic reaction is initiated by the addition of the biotinylated H3K4me1 peptide substrate and FAD.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
After another incubation period (e.g., 60 minutes) at room temperature to allow for antibody binding, the HTRF signal is measured. The signal is read at two wavelengths: 620 nm (cryptate emission) and 665 nm (acceptor emission following FRET).
-
The ratio of the emission at 665 nm to that at 620 nm is calculated and is proportional to the amount of demethylated product.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the product of kynuramine deamination.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Test compounds (TCP, GSK-LSD1) at various concentrations.
-
96-well or 384-well microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The MAO-A or MAO-B enzyme is pre-incubated with different concentrations of the test inhibitor in the assay buffer.
-
The reaction is started by adding the kynuramine substrate.
-
The reaction mixture is incubated at 37°C for a specific time.
-
The deamination of kynuramine by MAO produces an aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product.
-
The fluorescence of 4-hydroxyquinoline is measured at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
The percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Discussion and Conclusion
The data clearly demonstrates the evolution of LSD1 inhibitors from non-selective compounds like tranylcypromine to highly selective molecules.
-
Tranylcypromine (TCP) exhibits potent inhibition of both MAO-A and MAO-B, with IC50 values in the low micromolar to sub-micromolar range. Its activity against LSD1 is comparatively weaker. This lack of selectivity can lead to off-target effects and complicates its use as a specific probe for LSD1 function in a research or clinical context.
-
This compound is presented as a potent LSD1 inhibitor with a Ki value of 98 nM.[1] While this indicates high affinity for the target enzyme, the absence of publicly available data on its activity against MAO-A and MAO-B prevents a conclusive assessment of its selectivity. Further studies are required to fully characterize its selectivity profile and to understand its potential advantages over less selective inhibitors.
-
GSK-LSD1 represents a significant advancement in the development of selective LSD1 inhibitors. With an IC50 of 16 nM for LSD1 and over 1000-fold selectivity against MAO-A and MAO-B, it serves as a powerful tool for specifically investigating the biological roles of LSD1 without the confounding effects of MAO inhibition.[2][3][4][5]
References
A Head-to-Head Battle of Reversible LSD1 Inhibitors: Lsd1-IN-22 vs. SP-2509 (Seclidemstat)
A Comparative Guide for Researchers in Epigenetics and Drug Discovery
The reversible inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic strategy in oncology. Among the numerous inhibitors developed, Lsd1-IN-22 and SP-2509 (seclidemstat) have garnered significant attention as tool compounds and clinical candidates, respectively. This guide provides an objective, data-driven comparison of these two reversible LSD1 inhibitors to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
A direct comparison of the inhibitory potential of this compound and SP-2509 is crucial for experimental design. The following tables summarize the available quantitative data for both compounds. It is important to note that direct comparison of potency values (IC50, Ki) across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Reported Potency | Assay Type | Reference |
| This compound | Ki = 98 nM[1][2] | - | [1] |
| SP-2509 | IC50 = 13 nM[3] | Cell-free assay | [3] |
| IC50 = 2.5 µM | HTRF Assay | [4] | |
| IC50 = 2.6 µM | HRP Coupled Assay | ||
| SP-2509 (Seclidemstat) | IC50 = 1.3 µM | HTRF Assay | |
| IC50 = 2.4 µM | HRP Coupled Assay |
Table 1: Biochemical Potency of this compound and SP-2509 (Seclidemstat)
The selectivity of an inhibitor for its target over other related enzymes is a critical determinant of its utility and potential for off-target effects. Both this compound and SP-2509 have been profiled for their selectivity against the closely related monoamine oxidases (MAO-A and MAO-B) and the homologous demethylase LSD2.
| Inhibitor | LSD2 IC50 | MAO-A IC50 | MAO-B IC50 | Reference |
| SP-2509 | > 100 µM | > 100 µM | > 100 µM | |
| SP-2509 (Seclidemstat) | > 10 µM | - | - |
Table 2: Selectivity Profile of SP-2509 (Seclidemstat) Data for this compound selectivity is not readily available in the public domain.
Mechanism of Reversible Inhibition
Both this compound and SP-2509 are classified as reversible inhibitors of LSD1, meaning they do not form a permanent covalent bond with the enzyme. This characteristic is often associated with a more favorable safety profile compared to irreversible inhibitors. SP-2509 has been further characterized as a noncompetitive inhibitor.[5]
Figure 1: Simplified signaling pathway of LSD1 catalytic activity and its reversible inhibition.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the characterization of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assays
1. Horseradish Peroxidase (HRP) Coupled Assay
This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LSD1 demethylation reaction.
-
Principle: The H2O2 produced is used by HRP to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.
-
Protocol:
-
Prepare serial dilutions of the inhibitor (this compound or SP-2509) in assay buffer.
-
In a 96-well plate, add recombinant human LSD1 enzyme to each well containing the inhibitor dilutions and pre-incubate.
-
Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add a detection reagent containing HRP and a suitable substrate (e.g., Amplex Red).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay directly measures the demethylated product.
-
Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor (e.g., europium cryptate-labeled antibody against the demethylated product) and an acceptor (e.g., XL665-labeled streptavidin binding to a biotinylated substrate).
-
Protocol:
-
Prepare serial dilutions of the inhibitor.
-
In a 384-well plate, add the inhibitor, biotinylated monomethylated H3K4 peptide substrate, and recombinant LSD1 enzyme.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the detection reagents: an europium cryptate-labeled antibody specific for the demethylated product and XL665-conjugated streptavidin.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two signals is proportional to the amount of demethylated product. Calculate IC50 values as described for the HRP assay.
-
Reversibility Assay (Jump Dilution Method)
This assay is used to confirm the reversible nature of an inhibitor.
-
Principle: A high concentration of the inhibitor is pre-incubated with the enzyme, and then the mixture is rapidly diluted. A reversible inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity.
-
Protocol:
-
Incubate a high concentration of the inhibitor (e.g., 10-fold the IC50) with the LSD1 enzyme.
-
As a control, incubate the enzyme with an irreversible inhibitor (e.g., tranylcypromine) and a no-inhibitor control.
-
After the pre-incubation period, rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate and assay reagents (e.g., for the HRP coupled assay).
-
Immediately measure the enzyme activity over time.
-
A recovery of enzyme activity in the presence of the test inhibitor, compared to the sustained inhibition by the irreversible inhibitor, indicates a reversible mechanism.
-
Figure 2: General experimental workflow for LSD1 inhibitor testing.
Cellular Assays
1. Cell Viability Assay
This assay determines the effect of the inhibitor on cancer cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., a cell line known to be sensitive to LSD1 inhibition) in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal growth inhibitory concentration (GI50).
-
2. Western Blotting for Histone Marks
This technique is used to assess the target engagement of the inhibitor in a cellular context by measuring changes in histone methylation levels.
-
Protocol:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells and extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., H3K4me2) and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative change in the histone mark upon inhibitor treatment.
-
Concluding Remarks
Both this compound and SP-2509 (seclidemstat) are valuable tools for studying the biological roles of LSD1. SP-2509 and its clinically investigated analog, seclidemstat, have been more extensively characterized in the public literature, with comprehensive data on their potency in multiple assay formats, selectivity, and cellular activity. The available data suggests that SP-2509 is a highly selective reversible inhibitor of LSD1. For this compound, while a potent Ki value has been reported, a more detailed public profile on its selectivity and cellular effects would be beneficial for a complete comparative assessment.
Researchers should carefully consider the specific requirements of their experimental system when choosing between these inhibitors. For studies requiring a well-characterized inhibitor with a proven track record in various assays and a direct clinical analog, SP-2509/seclidemstat is a strong candidate. Further investigation into the detailed characterization of this compound will undoubtedly provide a clearer picture of its comparative advantages. This guide aims to provide a solid foundation for making an informed decision in the pursuit of novel epigenetic therapies.
References
Validating the Specificity of Lsd1-IN-22 for LSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-22. While this compound has been reported as a potent LSD1 inhibitor with a Ki value of 98 nM, a thorough assessment of its selectivity is crucial for its reliable use in research and potential therapeutic development.[1] This guide outlines the necessary experimental data, protocols, and comparative analyses required to rigorously characterize its specificity against other amine oxidases.
Comparative Analysis of LSD1 Inhibitors
A critical step in validating a new inhibitor is to compare its performance against well-characterized compounds. The following table summarizes the inhibitory activity (IC50) of several known LSD1 inhibitors against LSD1 and related enzymes, such as LSD2 and Monoamine Oxidases (MAO-A and MAO-B). This data provides a benchmark for what a comprehensive specificity profile should include.
Table 1: Comparative IC50 Values of Various LSD1 Inhibitors
| Compound | LSD1 IC50 | LSD2 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs. others) |
| This compound | 98 nM (Ki)[1] | Data not available | Data not available | Data not available | To be determined |
| ORY-1001 (Iadademstat) | 18 nM[2] | >100,000 nM | >100,000 nM | >100,000 nM | Highly selective for LSD1 |
| GSK2879552 | 24.53 nM[3] | >100,000 nM | >100,000 nM | >100,000 nM | Highly selective for LSD1 |
| SP-2577 (Seclidemstat) | 26.2 nM[4] | >10,000 nM | >10,000 nM | >10,000 nM | Highly selective for LSD1 |
| Tranylcypromine (TCP) | ~2,300 nM[5] | >100,000 nM | 2,840 nM[6] | 730 nM[6] | Non-selective |
| OG-668 | 7.6 nM[6] | >100,000 nM | >100,000 nM | >100,000 nM | Highly selective for LSD1 |
Note: IC50 values can vary between different assay conditions. Data presented here is for comparative purposes.
Key Experimental Protocols for Specificity Validation
To generate the data required for a comprehensive specificity profile of this compound, the following experimental protocols are recommended.
In Vitro Biochemical Assays for Inhibitory Potency and Selectivity
a) Horseradish Peroxidase (HRP)-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Principle: LSD1 demethylates its substrate (e.g., a histone H3 peptide methylated at lysine 4), producing formaldehyde and H₂O₂ as byproducts. In the presence of HRP, H₂O₂ reacts with a substrate like Amplex Red to produce a fluorescent product (resorufin), which can be quantified.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant human LSD1 enzyme, the inhibitor (this compound at various concentrations), and a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Initiate the reaction by adding the methylated histone H3 peptide substrate.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Stop the reaction and add the detection reagent containing HRP and Amplex Red.
-
Measure the fluorescence (excitation ~530-540 nm, emission ~585-595 nm).
-
Calculate IC50 values from the dose-response curves.
-
-
Selectivity Profiling: To determine selectivity, this assay should be repeated using recombinant LSD2, MAO-A, and MAO-B enzymes with their respective substrates.
b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput method for measuring enzyme activity.
-
Principle: This assay typically uses a biotinylated histone peptide substrate and an antibody that specifically recognizes the demethylated product. The antibody is labeled with a fluorescent donor (e.g., Europium cryptate), and streptavidin labeled with a fluorescent acceptor (e.g., XL665) binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Protocol Outline:
-
Incubate the LSD1 enzyme with the inhibitor (this compound) and the biotinylated substrate.
-
Add the detection mixture containing the anti-demethylated product antibody-Europium and streptavidin-XL665.
-
Measure the HTRF signal after an incubation period.
-
Plot the signal against the inhibitor concentration to determine the IC50.
-
Cellular Assays for Target Engagement and Phenotypic Effects
a) Western Blotting for Histone Methylation Marks
This assay confirms that the inhibitor affects LSD1 activity within a cellular context.
-
Principle: Treatment of cells with an effective LSD1 inhibitor should lead to an accumulation of its substrates, specifically mono- and di-methylated H3K4 (H3K4me1/2).
-
Protocol Outline:
-
Culture a relevant cell line (e.g., a cancer cell line where LSD1 is overexpressed).
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Lyse the cells and extract total histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific antibodies against H3K4me2 and total H3 (as a loading control).
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels.
-
Visualizing Workflows and Pathways
To clarify the experimental logic and the biological context of LSD1, the following diagrams are provided.
Caption: Workflow for validating LSD1 inhibitor specificity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenotypes of LSD1 Knockdown: A Comparative Guide to Lsd1-IN-22 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lsd1-IN-22, a potent Lysine-specific demethylase 1 (LSD1) inhibitor, with other commercially available LSD1 inhibitors for the validation of cellular phenotypes. We present a summary of their performance based on available experimental data, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation of LSD1 activity is implicated in various diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[1][2] LSD1 can act as both a transcriptional co-repressor and co-activator, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[3]
Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy. Validating the on-target effects of these inhibitors is crucial for preclinical and clinical development. This is typically achieved by demonstrating that pharmacological inhibition phenocopies the effects of genetic knockdown of LSD1. This compound is a potent LSD1 inhibitor with a reported Ki value of 98 nM. This guide will compare its potential efficacy with other well-characterized LSD1 inhibitors.
Comparative Analysis of LSD1 Inhibitors
The selection of an appropriate LSD1 inhibitor is critical for validating a specific phenotype. The following table summarizes the biochemical potency and observed cellular effects of this compound and several other commonly used LSD1 inhibitors.
| Inhibitor | Type | Target | IC50/Ki | Key Phenotypic Effects |
| This compound | Not specified | LSD1 | Ki: 98 nM | Anti-proliferative activity. |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | IC50: <20 nM[4][5] | Induces differentiation in acute myeloid leukemia (AML) cells; inhibits tumor growth in SCLC and AML xenografts.[6][7] |
| GSK2879552 | Irreversible | LSD1 | IC50: ~137 nM in AML cells[8] | Inhibits proliferation of SCLC and AML cells; induces differentiation.[8][9] |
| SP-2509 (Seclidemstat) | Reversible | LSD1 | IC50: 13 nM[10][11] | Induces apoptosis and inhibits proliferation in various cancer cell lines including Ewing sarcoma and AML.[12][13] |
Experimental Protocols for Phenotype Validation
Accurate and reproducible experimental design is paramount for validating the phenotype of LSD1 knockdown. Below are detailed protocols for key assays.
Cell Viability and Proliferation Assay
This protocol is used to assess the effect of LSD1 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, NCI-H526 for SCLC)
-
Complete cell culture medium
-
This compound and other LSD1 inhibitors (e.g., ORY-1001, GSK2879552, SP-2509)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and other inhibitors in complete medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72-96 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Western Blot for Histone Methylation
This protocol is used to confirm the on-target effect of LSD1 inhibitors by measuring the levels of H3K4me2.
Materials:
-
Cells treated with LSD1 inhibitors
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control), anti-LSD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse inhibitor-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize H3K4me2 levels to total Histone H3. An increase in the H3K4me2/Total H3 ratio indicates LSD1 inhibition.[14]
Chromatin Immunoprecipitation (ChIP) for Target Gene Analysis
This protocol is used to determine if LSD1 inhibition alters the binding of LSD1 to the promoter regions of its target genes.
Materials:
-
Cells treated with LSD1 inhibitors
-
Formaldehyde (1% final concentration) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis buffer
-
Sonication equipment
-
ChIP-grade anti-LSD1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., NOTCH1, HES1)[15]
-
qPCR master mix and instrument
Procedure:
-
Cross-link proteins to DNA in inhibitor-treated and control cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-LSD1 antibody or IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating and treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the promoter regions of known LSD1 target genes.
-
Analyze the data as a percentage of input to determine the relative enrichment of LSD1 at specific gene promoters. A decrease in LSD1 binding at the promoter of a target gene upon inhibitor treatment confirms target engagement.[16]
Signaling Pathways and Experimental Workflows
LSD1-Regulated Signaling Pathways
LSD1 has been shown to regulate key oncogenic signaling pathways, including the Notch and PI3K/Akt/mTOR pathways.[15][17] Inhibition of LSD1 can lead to the reactivation of Notch signaling, which can have tumor-suppressive effects in certain cancers like SCLC.[18][19] Conversely, LSD1 can positively regulate the PI3K/Akt/mTOR pathway, and its inhibition can lead to decreased signaling through this pro-survival pathway.[15][17]
Caption: LSD1 regulates the Notch and PI3K/Akt/mTOR signaling pathways.
Experimental Workflow for Phenotype Validation
The following diagram illustrates a typical workflow for validating a phenotype observed upon treatment with an LSD1 inhibitor.
Caption: Workflow for validating an LSD1 inhibitor-induced phenotype.
Conclusion
Validating the on-target effects of LSD1 inhibitors like this compound is a critical step in drug discovery and development. This guide provides a framework for comparing this compound to other inhibitors and offers detailed protocols for key validation experiments. By demonstrating a consistent phenotype between pharmacological inhibition and genetic knockdown, researchers can confidently attribute the observed cellular effects to the inhibition of LSD1. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to understand the molecular context and experimental design. As with any experimental work, careful optimization of protocols for specific cell lines and reagents is recommended for robust and reproducible results.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. stemcell.com [stemcell.com]
- 13. SP2509 | Apoptosis | Histone Demethylase | TargetMol [targetmol.com]
- 14. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ORY-1001: In Vitro vs. In Vivo Effects
An extensive search for the specific compound "Lsd1-IN-22" has yielded no information in the public domain. Consequently, a direct comparison of its in vitro and in vivo effects cannot be provided.
To fulfill the user's request for a comparative guide on an LSD1 inhibitor, this report will focus on a well-characterized and clinically relevant LSD1 inhibitor, ORY-1001 (Iadademstat) , for which substantial in vitro and in vivo data are available. This guide will adhere to the requested format, providing a detailed comparison, experimental protocols, and visualizations for ORY-1001.
ORY-1001 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.
Data Presentation
Table 1: Comparative Summary of In Vitro and In Vivo Effects of ORY-1001
| Parameter | In Vitro Findings | In Vivo Findings |
| Cell Lines Tested | Various hematological and solid tumor cell lines (e.g., AML, SCLC, neuroblastoma, prostate cancer) | Xenograft and patient-derived xenograft (PDX) models of AML, SCLC, and prostate cancer |
| IC50 / EC50 | Low nanomolar range for AML and SCLC cell lines | Not directly measured, but effective doses lead to tumor growth inhibition |
| Mechanism of Action | Inhibition of LSD1 demethylase activity, leading to increased H3K4me2 levels. Induction of cellular differentiation and apoptosis. | Similar to in vitro; increased H3K4me2 in tumor tissues, differentiation of cancer stem-like cells. |
| Effect on Cell Growth | Potent anti-proliferative effects, particularly in AML and SCLC cell lines. | Significant tumor growth inhibition and regression in various cancer models.[1] |
| Effect on Gene Expression | Upregulation of differentiation-associated genes and downregulation of oncogenic programs. | Modulation of gene expression profiles in tumor tissues consistent with LSD1 inhibition. |
| Synergistic Effects | Synergizes with other anti-cancer agents like BET inhibitors in prostate cancer cells.[1] | Combination with BET inhibitors shows enhanced anti-tumor efficacy in prostate cancer xenografts.[1] |
| Toxicity | Minimal off-target effects observed in cell-based assays. | Generally well-tolerated at therapeutic doses, with manageable side effects such as thrombocytopenia. |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ORY-1001 (or vehicle control) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
2. In Vivo Xenograft Tumor Model
-
Cell Implantation: 5-10 million cancer cells (e.g., 22RV1 for prostate cancer) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. ORY-1001 is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues can be collected for further analysis (e.g., Western blot, RNA sequencing).[1]
Mandatory Visualization
Caption: Signaling pathway of LSD1 inhibition by ORY-1001.
Caption: Experimental workflow for comparing in vitro and in vivo effects.
References
A Comparative Guide to the Activity of LSD1 Inhibitors Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the cross-validation of a chemical probe's activity is paramount. This guide provides a comparative analysis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on contextualizing the activity of Lsd1-IN-22 by comparing it with other well-characterized inhibitors for which extensive public data is available.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator, primarily removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a high-priority therapeutic target.[1][2]
This compound has been identified as a potent LSD1 inhibitor with a reported Ki value of 98 nM.[3] However, comprehensive, publicly available data on its anti-proliferative activity across a wide range of cell lines is limited. To provide a valuable resource for researchers, this guide compares the performance of several other prominent, well-documented LSD1 inhibitors, offering a baseline for evaluating new compounds like this compound.
LSD1 Signaling Pathways
LSD1 functions within larger protein complexes to regulate gene expression. As a co-repressor, it demethylates H3K4me2, a mark of active transcription, leading to gene silencing. Conversely, it can act as a co-activator by demethylating the repressive H3K9me2 mark.[2] Beyond histones, LSD1 also targets non-histone proteins such as p53 and HIF-1α, impacting processes from cell cycle control to angiogenesis.[1]
Comparative Activity of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular anti-proliferative activity of several key LSD1 inhibitors. These compounds represent both irreversible (covalent) and reversible inhibitors, some of which have entered clinical trials.
Table 1: Biochemical and Cellular Anti-proliferative Activity of Selected LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC₅₀ (nM) | Cell Line | Cancer Type | Anti-proliferative EC₅₀/IC₅₀ (nM) | Citation(s) |
| ORY-1001 (Iadademstat) | Irreversible | <20 | THP-1 | Acute Myeloid Leukemia (AML) | <1 | [4] |
| MV(4;11) | Acute Myeloid Leukemia (AML) | <1 | [4] | |||
| GSK2879552 | Irreversible | 24 | NCI-H1417 | Small-Cell Lung Cancer (SCLC) | Potent Growth Inhibition | [1] |
| INCB059872 | Irreversible | - | SCLC Cell Lines | Small-Cell Lung Cancer (SCLC) | 47 - 377 | [1] |
| CC-90011 (Pulrodemstat) | Reversible | 0.3 | Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 | [5] |
| THP-1 | Acute Myeloid Leukemia (AML) | 7 (CD11b induction) | [5] | |||
| SP-2509 | Reversible | 13 | AML Cell Lines | Acute Myeloid Leukemia (AML) | Dominantly off-target effects | [4] |
| GSK-690 | Reversible | 90 | THP-1 | Acute Myeloid Leukemia (AML) | ~70% inhibition at 10 µM | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~80% inhibition at 10 µM | [1] |
Note: IC₅₀/EC₅₀ values can vary based on assay conditions and are best used for relative comparison.
Table 2: Selectivity Profile of LSD1 Inhibitors
A crucial aspect of a chemical probe's utility is its selectivity over related enzymes. LSD1 shares structural homology with LSD2 and Monoamine Oxidases (MAO-A and MAO-B). Poor selectivity can lead to off-target effects, complicating the interpretation of experimental results.
| Inhibitor | LSD2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Citation(s) |
| ORY-1001 (Iadademstat) | >100 | >100 | >100 | [4] |
| CC-90011 (Pulrodemstat) | >10 | >10 | >10 | [5] |
| SP-2509 | >10 | >300 | >300 | [4] |
| GSK-690 | - | >200 | - | [1] |
Experimental Protocols
Standardized protocols are essential for the cross-validation of inhibitor activity. Below are methodologies for key biochemical and cellular assays used to characterize LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Methodology:
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a microplate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
The H₂O₂ byproduct of the demethylation reaction is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Anti-proliferative Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., AML, SCLC, or prostate cancer lines) under standard conditions.
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the EC₅₀ or IC₅₀ value.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for characterizing a novel LSD1 inhibitor.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Lsd1-IN-22 and Alternative LSD1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of Lsd1-IN-22 and other key Lysine-Specific Demethylase 1 (LSD1) inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to aid in the evaluation and selection of compounds for further investigation.
LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound has emerged as a potent inhibitor, and understanding its performance relative to other inhibitors is crucial for advancing drug discovery efforts.
This compound: A Potent cis-PCPA Derivative
This compound, also identified as compound 7c or S1024 , is a potent, irreversible inhibitor of LSD1 with a reported Ki value of 98 nM .[3] It belongs to a series of cis- and trans-2-phenylcyclopropylamine (PCPA) derivatives designed to enhance potency and selectivity over the parent compound, tranylcypromine (TCP), a known non-selective monoamine oxidase (MAO) and LSD1 inhibitor.[2][4]
Comparative Analysis of LSD1 Inhibitors
The landscape of LSD1 inhibitors is diverse, encompassing both irreversible and reversible binders, with several compounds advancing into clinical trials.[2][5] This section compares this compound with key alternative inhibitors, focusing on their potency and selectivity.
| Compound | Type | LSD1 IC₅₀/Kᵢ | Selectivity vs LSD2 | Selectivity vs MAO-A/B | Reference |
| This compound (7c) | Irreversible (PCPA-based) | 98 nM (Kᵢ) | ~86-fold (LSD2 Kᵢ = 8.4 µM) | Data not fully available | [4] |
| Tranylcypromine (TCP) | Irreversible (PCPA-based) | ~200 µM (IC₅₀) | Poor | Non-selective | [2] |
| ORY-1001 (Iadademstat) | Irreversible (PCPA-based) | < 20 nM (IC₅₀) | >100 µM | >100 µM | [5] |
| GSK2879552 | Irreversible (PCPA-based) | Kᵢapp = 1.7 µM, kᵢnact = 0.11 min⁻¹ | Highly Selective | Highly Selective | [5] |
| SP-2577 (Seclidemstat) | Reversible (Non-covalent) | Data not fully available | Inhibits LSD2 at >10 µM | Data not fully available | [4] |
Key Observations:
-
Potency: this compound demonstrates significantly improved potency compared to the parent compound, tranylcypromine.[2][4] Clinical candidates like ORY-1001 exhibit even greater potency, with IC₅₀ values in the low nanomolar range.[5]
-
Selectivity: A critical aspect of LSD1 inhibitor development is achieving selectivity against the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B. This compound shows good selectivity against LSD2.[4] Advanced clinical candidates like ORY-1001 and GSK2879552 have been optimized for high selectivity against both LSD2 and MAOs, which is crucial for minimizing off-target effects.[5]
-
Mechanism of Action: The majority of potent LSD1 inhibitors, including this compound, are irreversible and act by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[2][4] However, reversible inhibitors like SP-2577 are also being explored.[4]
Visualizing LSD1's Role and Inhibition
To better understand the biological context of LSD1 inhibition, the following diagrams illustrate the LSD1 signaling pathway and the general workflow for evaluating inhibitors.
Caption: LSD1-mediated demethylation of H3K4me2/1 leads to gene repression.
Caption: A typical workflow for the discovery and characterization of novel LSD1 inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[1][6]
-
Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red or ADHP) to generate a fluorescent or colorimetric signal.[1][6][7]
-
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Horseradish peroxidase (HRP)
-
Amplex Red or similar peroxidase substrate
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant LSD1 enzyme to each well containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagent.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) or absorbance using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Western Blot for H3K4me2)
This assay determines the ability of an inhibitor to engage LSD1 within a cellular context by measuring changes in the global levels of H3K4me2.[8][9]
-
Principle: Inhibition of LSD1 in cells should lead to an accumulation of its substrate, H3K4me2. This change can be detected by Western blotting using an antibody specific for the H3K4me2 mark.
-
Materials:
-
Cancer cell line (e.g., a cell line where LSD1 is overexpressed)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and a loading control (e.g., anti-Total Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell or nuclear extracts using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
-
Conclusion
The development of potent and selective LSD1 inhibitors like this compound represents a significant advancement in the field of epigenetic drug discovery. This guide provides a framework for comparing the performance of this compound against other inhibitors. The provided data tables, visualizations, and detailed experimental protocols are intended to equip researchers with the necessary tools to make informed decisions in their pursuit of novel cancer therapeutics targeting LSD1. Future studies should continue to focus on optimizing potency, selectivity, and pharmacokinetic properties to identify candidates with the highest potential for clinical success.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 8. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lsd1-IN-22: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Lsd1-IN-22, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Due to the potential hazards associated with this compound, it is imperative to follow established institutional and regulatory guidelines for hazardous waste disposal.
Core Safety and Disposal Protocol
This compound is intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, similar compounds with potent biological activity are classified as hazardous. Therefore, this compound should be handled as a hazardous chemical. The following step-by-step procedure outlines the recommended disposal process.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation of waste is critical. All materials that have come into contact with this compound must be disposed of as hazardous chemical waste. This includes:
-
Unused or expired this compound.
-
Empty vials or containers that held the compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all chemical constituents and their approximate concentrations.
-
Accumulation start date.
-
Principal investigator's name and contact information.
-
Step 4: Contacting Environmental Health and Safety (EHS)
Once the waste is collected and labeled, you must contact your institution's EHS office . EHS professionals are trained in the proper disposal of hazardous research chemicals and will provide specific instructions for the collection and ultimate disposal of the this compound waste, which will likely involve incineration by a licensed waste management vendor.
Quantitative Data Summary
For inventory and disposal tracking, maintain a clear record of this compound usage and waste generation.
| Parameter | Details |
| Compound Name | This compound |
| Molecular Formula | C₉H₈BrF₂N |
| Physical State | Typically a solid |
| Primary Hazard Class | Assumed Hazardous (Potent biologically active compound) |
| Recommended Disposal | Incineration via a licensed hazardous waste facility. |
| Container Type (Solid) | Labeled, sealed, leak-proof container for solid hazardous waste. |
| Container Type (Liquid) | Labeled, sealed, leak-proof container for liquid hazardous chemical waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Lsd1-IN-22
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent chemical compounds is paramount. This document provides essential safety and logistical information for Lsd1-IN-22, a potent Lysine-specific demethylase 1 (LSD1) inhibitor. The following procedural guidance is designed to be a critical resource for your laboratory safety and chemical handling protocols.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H8BrF2N | [1] |
| Molecular Weight | 248.07 g/mol | [1] |
| CAS Number | 2821068-05-5 | [1] |
| Ki value for LSD1 | 98 nM | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid | [3] |
| Shipping Condition | Room temperature | [1] |
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is warranted. The following PPE is recommended for handling this compound, based on standard laboratory procedures for potent, powdered chemical compounds.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling the solid compound or concentrated solutions. Discard gloves immediately after handling and wash hands thoroughly.[4][5] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat should be worn to protect clothing and skin.[4][5] For handling larger quantities or in case of potential for significant spills, a disposable gown is recommended. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required at all times when in the laboratory where this compound is being handled. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator or higher is recommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills.[4] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is crucial to maintain a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The compound should be stored at room temperature as per the shipping conditions.[1]
-
Preparation for Use:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers for handling the powder.
-
-
Solution Preparation:
-
Prepare solutions in the chemical fume hood.
-
This compound is soluble in DMSO at 10 mM.[1]
-
Add the solvent slowly to the solid to avoid splashing.
-
-
Use in Experiments:
-
When using solutions of this compound, continue to wear appropriate PPE.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Chemical Waste: All solid waste (e.g., contaminated weighing papers, pipette tips, gloves) and solutions containing this compound should be disposed of as hazardous chemical waste.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
